molecular formula C6H8N2O2 B1359223 5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-72-1

5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1359223
CAS No.: 1007541-72-1
M. Wt: 140.14 g/mol
InChI Key: XUSKPMMPOGGMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSKPMMPOGGMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629679
Record name 5-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007541-72-1
Record name 5-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 5-ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these properties is critical for predicting the molecule's behavior in biological systems, guiding formulation development, and ensuring the quality and safety of potential drug candidates.

Molecular Structure and Chemical Identity

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure is characterized by an ethyl group at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identity

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₈N₂O₂
Molecular Weight 154.14 g/mol
Canonical SMILES CCC1=C(C(=O)O)C=NN1
InChI Key InChIKey=FJJXGZLJXGZJRN-UHFFFAOYSA-N

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using computational models. These values provide a valuable starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 180-190Influences solubility, stability, and formulation options.
Boiling Point (°C) > 300 (decomposes)Important for assessing thermal stability during manufacturing and storage.
Water Solubility Moderately SolubleAffects absorption and distribution in the body.
pKa ~3.5 - 4.5 (carboxylic acid)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP ~1.0 - 1.5Indicates the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Synthesis and Purification

A common route for the synthesis of 5-substituted-1H-pyrazole-4-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. The ethyl ester can be synthesized through a multi-step process.

Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

A plausible synthetic route starts with the condensation of a β-ketoester with a hydrazine derivative.

Synthesis_Workflow reagent1 Ethyl 3-oxopentanoate intermediate1 Ethyl 2-(ethoxymethylene)-3-oxopentanoate reagent1->intermediate1 Reaction with reagent2 Triethyl orthoformate reagent2->intermediate1 product_ester Ethyl 5-ethyl-1H-pyrazole-4-carboxylate intermediate1->product_ester Cyclization with reagent3 Hydrazine hydrate reagent3->product_ester

Figure 2: Synthetic workflow for ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic or acidic conditions.

Step-by-Step Protocol for Basic Hydrolysis:

  • Dissolution: Dissolve ethyl 5-ethyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Acidification: After completion of the reaction, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.

  • Precipitation and Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the ethyl group, the pyrazole ring, and the carboxyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, and C-N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Pyrazole derivatives can be skin and eye irritants[1].

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to obtain experimental data, the following standard protocols are recommended.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Solubility Determination

The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by preparing a saturated solution at a specific temperature and quantifying the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the carboxylic acid with a standardized solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

pKa_Determination start Prepare Acid Solution titrate Titrate with Standard Base (e.g., NaOH) start->titrate monitor Monitor pH with Electrode titrate->monitor plot Plot pH vs. Volume of Base monitor->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa at Half-Equivalence Point analyze->calculate

Figure 3: Workflow for pKa determination by potentiometric titration.

logP Determination by Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water. The concentrations in each phase are then measured to calculate the partition coefficient.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is sparse, the provided predictions and established methodologies offer a robust framework for its synthesis, characterization, and evaluation in a drug discovery and development context. Further experimental validation of these properties is highly recommended.

References

An In-depth Technical Guide to 5-ethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a specific CAS number for this particular derivative is not prominently indexed in public databases, this document extrapolates its core properties, synthesis, and potential applications from established data on structurally analogous pyrazole-4-carboxylic acids. The insights herein are curated to empower researchers with the foundational knowledge required for its synthesis and evaluation in preclinical studies.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] The carboxylic acid functional group at the 4-position, in particular, offers a key site for molecular interactions and further chemical modifications, making pyrazole-4-carboxylic acids a valuable class of building blocks in drug discovery.[4][5]

Physicochemical and Spectroscopic Profile

Based on the analysis of related pyrazole carboxylic acids, the following properties can be predicted for this compound.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparison
Molecular Formula C₆H₈N₂O₂Based on the chemical structure.
Molecular Weight 140.14 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule carboxylic acids.
Melting Point > 200 °C (with decomposition)Pyrazole-4-carboxylic acid has a high melting point; the ethyl substituent is unlikely to lower it significantly.[6]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.The carboxylic acid moiety imparts some polarity, while the pyrazole ring and ethyl group contribute to its organic solubility.
pKa 3-5The carboxylic acid proton is acidic, with the pyrazole ring influencing its acidity.
Anticipated Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the ethyl group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the solvent.

  • ¹³C NMR: The carbon NMR will display distinct signals for the two sp² carbons of the pyrazole ring, the carboxylic acid carbonyl carbon, and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring.[7]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 5-substituted-1H-pyrazole-4-carboxylic acids can be achieved through several established synthetic routes.[8][9] A common and effective method involves the cyclocondensation of a β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is a three-step process starting from ethyl propionylacetate.

Synthetic_Pathway cluster_0 Step 1: Knoevenagel-Type Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification Ethyl_propionylacetate Ethyl propionylacetate Intermediate_A Enamine Intermediate Ethyl_propionylacetate->Intermediate_A Reaction DMFDMA DMF-DMA DMFDMA->Intermediate_A Reagent Ethyl_ester Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Intermediate_A->Ethyl_ester Reaction Hydrazine Hydrazine Hydrate Hydrazine->Ethyl_ester Reagent Final_Product This compound Ethyl_ester->Final_Product 1. Hydrolysis NaOH NaOH (aq) HCl HCl (aq)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxopentanoate (Enamine Intermediate)

  • To a stirred solution of ethyl propionylacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude enamine intermediate from Step 1 in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, the product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Suspend ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis of the ester by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Biological Activities and Applications in Drug Development

Pyrazole-4-carboxylic acid derivatives are recognized for their wide array of biological activities, making them attractive scaffolds for drug discovery.[4][5]

  • Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Anticancer Activity: The pyrazole core is present in several approved anticancer drugs. Derivatives can act as inhibitors of various kinases and other signaling pathways implicated in cancer progression.[2]

  • Antimicrobial and Antiviral Potential: The structural features of pyrazoles allow for the design of compounds with significant activity against a range of bacterial, fungal, and viral pathogens.[4]

  • Neuroprotective Effects: Certain pyrazole derivatives have shown promise in preclinical models of neurodegenerative diseases, highlighting their potential as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.[3]

The ethyl group at the 5-position of the pyrazole ring can modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and target binding affinity. The carboxylic acid at the 4-position provides a crucial anchor for forming hydrogen bonds with biological targets and can also serve as a handle for creating prodrugs to improve bioavailability.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its intermediates.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate this compound in their drug discovery programs, with the ultimate goal of developing new and effective medicines.

References

A Technical Guide to the Spectral Analysis of 5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-ethyl-1H-pyrazole-4-carboxylic acid

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities and applications in medicinal chemistry. The structure incorporates a pyrazole ring, an ethyl substituent at the 5-position, and a carboxylic acid group at the 4-position. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the study of its chemical behavior.

A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This exchange can influence the NMR spectra, often leading to averaged signals for the C3 and C5 carbons and their attached protons, especially at room temperature.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectra of this compound. These predictions are based on the analysis of its functional groups and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the pyrazole ring, the carboxylic acid, and the N-H group. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (ethyl)1.2 - 1.4Triplet (t)~73H
-CH₂- (ethyl)2.6 - 2.8Quartet (q)~72H
C3-H (pyrazole)7.8 - 8.2Singlet (s)-1H
N-H (pyrazole)12.0 - 14.0Broad singlet (br s)-1H
-COOH11.0 - 13.0Broad singlet (br s)-1H

Causality and Insights:

  • Ethyl Group: The methylene (-CH₂-) protons are adjacent to the pyrazole ring, causing them to be deshielded and appear at a higher chemical shift compared to the methyl (-CH₃) protons. The coupling between these two groups results in the characteristic triplet-quartet pattern.

  • Pyrazole Ring Proton (C3-H): The proton at the C3 position is on an aromatic-like heterocyclic ring and is expected to appear in the downfield region. Due to the substitution at C4 and C5, it is anticipated to be a singlet.

  • N-H and COOH Protons: The protons on the pyrazole nitrogen and the carboxylic acid group are acidic and their signals are often broad due to chemical exchange with the solvent or other molecules.[1] Their chemical shifts can vary significantly depending on the solvent and concentration.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (ethyl)13 - 16
-C H₂- (ethyl)20 - 25
C 4 (pyrazole)105 - 110
C 3 (pyrazole)135 - 140
C 5 (pyrazole)145 - 150
-C OOH165 - 175

Causality and Insights:

  • Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region, typical for sp³ hybridized carbons.

  • Pyrazole Ring Carbons: The C4 carbon is expected to be the most shielded of the ring carbons. The C3 and C5 carbons are deshielded due to their proximity to the nitrogen atoms. Due to tautomerism, the signals for C3 and C5 might be broadened or appear as an averaged signal.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and will appear in the far downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
N-H stretch (pyrazole)3100 - 3300Medium, Broad
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1720Strong, Sharp
C=N, C=C stretch (pyrazole ring)1450 - 1600Medium
C-O stretch (carboxylic acid)1210 - 1320Medium
O-H bend (carboxylic acid)910 - 950Medium, Broad

Causality and Insights:

  • O-H and N-H Stretching: The most prominent feature of the IR spectrum is expected to be a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[2] The N-H stretch of the pyrazole ring will likely be observed within this broad band.

  • C=O Stretching: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the pyrazole ring and the ethyl group, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (Molecular Formula: C₆H₈N₂O₂), the expected molecular weight is approximately 140.14 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 140 is expected, representing the intact molecule with one electron removed. The intensity of this peak may vary.

  • Loss of H₂O: A peak at m/z = 122 could arise from the loss of a water molecule.

  • Loss of -COOH: A significant fragment at m/z = 95 would correspond to the loss of the carboxylic acid group.

  • Loss of Ethyl Group: A fragment at m/z = 111 could be observed due to the loss of the ethyl group (-CH₂CH₃).

  • Further Fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller fragments. A common fragmentation pathway for pyrazoles involves the loss of HCN.[3]

Experimental Methodologies

The following sections describe standard protocols for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Filter the solution if any solid particles are present to ensure a homogeneous sample.[4][5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry Sample Introduction and Analysis
  • Sample Introduction (Electron Ionization - EI):

    • For a solid sample, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

    • The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

    • The sample is heated to induce vaporization.[7]

  • Ionization and Analysis:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9][10]

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

    • The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the underlying principles of how the molecular structure influences the spectral data, researchers can confidently approach the characterization of this and related pyrazole derivatives. The provided methodologies for data acquisition serve as a practical reference for obtaining high-quality spectral data for structural elucidation and chemical analysis.

References

A Comprehensive Technical Guide to the Solubility Profile of 5-ethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-ethyl-1H-pyrazole-4-carboxylic acid belongs to a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry and materials science.[1] The utility of such molecules in drug discovery and development is frequently dictated by their physicochemical properties, with solubility being a primary determinant of bioavailability and formulation feasibility.[2] This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound. We will explore the structural features governing its solubility, present robust, self-validating protocols for both qualitative and quantitative solubility determination, and offer a predicted solubility profile in a range of common laboratory solvents. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in solution.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrazole featuring both a lipophilic ethyl group and a polar, ionizable carboxylic acid group. This combination of functional groups imparts a distinct physicochemical profile that directly influences its solubility. The pyrazole ring itself is aromatic and contains two nitrogen atoms: one pyrrole-like (NH) and one pyridine-like (=N-). The pyrrole-like nitrogen can act as a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor and a weak base (pKa ~2.5 for pyrazole).[3] The carboxylic acid moiety is a strong hydrogen bond donor/acceptor and is acidic, with an estimated pKa similar to other organic acids (typically 3-5).

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Calculated)Significance for Solubility
Chemical Formula C₆H₈N₂O₂Indicates elemental composition.
Molecular Weight 154.14 g/mol Moderate molecular weight, generally favorable for solubility.
Hydrogen Bond Donors 2 (Carboxylic OH, Pyrazole NH)High capacity to form hydrogen bonds with protic solvents.
Hydrogen Bond Acceptors 3 (Carboxylic C=O, Pyrazole N)High capacity to form hydrogen bonds with various solvents.
Predicted pKa (Acidic) ~3-5The carboxylic acid will be deprotonated and ionized at pH > 5, drastically increasing aqueous solubility.
Predicted pKa (Basic) ~1-2The pyridine-like nitrogen can be protonated under strongly acidic conditions.
Predicted LogP ~1.0-1.5Indicates a balance of lipophilic and hydrophilic character.
The Critical Impact of Solubility in Research and Development

In the pharmaceutical industry, poor solubility is a major hurdle that can lead to unreliable results in in vitro assays and poor bioavailability in vivo.[2] Understanding and quantifying the solubility of a lead compound like this compound is therefore not a trivial pursuit but a critical step in risk mitigation. It informs everything from the choice of solvents for chemical synthesis and purification to the design of effective drug delivery systems. The structure of pyrazole derivatives is often critical in improving biological activity and physicochemical properties.[3]

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its own intermolecular forces and its interactions with the solvent. The fundamental principle "like dissolves like" serves as an excellent starting point for prediction.[4]

  • Polarity: The molecule possesses both polar (carboxylic acid, pyrazole ring) and non-polar (ethyl group) regions. Its overall polarity is a balance of these components. It is expected to be more soluble in polar solvents that can engage in hydrogen bonding.

  • pH-Dependent Solubility: As a compound with both an acidic (carboxylic acid) and a weakly basic (pyrazole) functional group, its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[5] In basic aqueous solutions, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[4] This is a result of an acid-base reaction converting the neutral molecule into a more soluble ionic species.[6]

  • Crystal Lattice Energy: In the solid state, strong intermolecular hydrogen bonds between the carboxylic acid groups and π-π stacking of the pyrazole rings can create a stable crystal lattice. A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur.

Experimental Determination of Solubility

A multi-tiered approach, starting with simple qualitative tests and progressing to more rigorous quantitative methods, provides a comprehensive solubility profile.

Protocol 1: A Systematic Approach to Qualitative Solubility Testing

This protocol uses a classic flowchart to classify the compound based on its solubility in a series of aqueous solutions, providing clear insights into its acidic/basic properties.[7][8]

Objective: To determine the solubility class of the compound and infer the presence of ionizable functional groups.

Materials:

  • This compound

  • Test tubes and stirring rod

  • Deionized Water

  • 5% w/v Sodium Hydroxide (NaOH)

  • 5% w/v Sodium Bicarbonate (NaHCO₃)

  • 5% v/v Hydrochloric Acid (HCl)

  • pH paper or meter

Procedure:

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube.[8] Shake vigorously for 60 seconds. Observe if the compound is soluble, partially soluble, or insoluble.[9] Test the pH of the solution with pH paper.[10]

    • Rationale: A low pH (≤4) in a water-soluble compound suggests an acidic functional group.[10]

  • Solubility in 5% NaOH: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% NaOH solution. Shake vigorously.

    • Rationale: Solubility in a strong base like NaOH indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol, which is deprotonated to form a soluble salt.

  • Self-Validation Step for NaOH Solubility: To the clear solution from step 2, add 5% HCl dropwise until the solution is acidic (test with pH paper).[9]

    • Rationale: The reappearance of a precipitate confirms that solubility was due to a reversible acid-base reaction, as the protonated, less soluble form of the acid is regenerated.[10]

  • Solubility in 5% NaHCO₃: If the compound is soluble in NaOH, test a fresh sample for solubility in 0.75 mL of 5% NaHCO₃ solution. Observe for any effervescence (CO₂ bubbles).

    • Rationale: Sodium bicarbonate is a weak base. Only strong acids, like carboxylic acids, are acidic enough to react and dissolve in it.[8] This test distinguishes carboxylic acids from less acidic phenols.

  • Solubility in 5% HCl: If the compound was insoluble in water and base, test a fresh sample for solubility in 0.75 mL of 5% HCl.

    • Rationale: Solubility in acid indicates the presence of a basic functional group, most commonly an amine. The pyridine-like nitrogen of the pyrazole ring is weakly basic and may lead to increased solubility in acid.

G start Start with Unknown (~25 mg) water Test with Water start->water naoh Test with 5% NaOH water->naoh Insoluble end_sa Class SA: Strong Acid water->end_sa Soluble (pH < 5) hcl Test with 5% HCl end_b Class B: Base hcl->end_b Soluble end_n Class N: Neutral hcl->end_n Insoluble naoh->hcl Insoluble nahco3 Test with 5% NaHCO3 naoh->nahco3 Soluble nahco3->end_sa Soluble end_wa Class WA: Weak Acid nahco3->end_wa Insoluble

Caption: Qualitative solubility analysis workflow.

Protocol 2: Quantitative Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[11] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached.

Objective: To accurately measure the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Chosen solvent (e.g., pH 7.4 phosphate-buffered saline)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment.[12]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C).[12] Allow the mixture to equilibrate for at least 24-48 hours.[12]

    • Rationale: Extended agitation ensures the dissolution process reaches a true equilibrium between the solid and dissolved states. Temperature control is critical as solubility is temperature-dependent.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.[12]

    • Rationale: This is a critical step. Failure to remove all solid material will lead to an overestimation of the solubility.[12]

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).[14]

  • Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Quantitative shake-flask experimental workflow.

Advanced Techniques: Quantitative NMR (qNMR)

For rapid solubility determination, especially when compound quantities are limited, quantitative NMR (qNMR) is a powerful alternative.[15] The technique relies on the principle that NMR signal integrals are directly proportional to the number of nuclei present.[16] By comparing the integral of a compound's signal to that of a known concentration of an internal standard, its solubility can be determined quickly and accurately, often without the need for filtration or calibration curves.[15][17]

Predicted Solubility Profile

While experimental data for this specific molecule is not publicly available, a scientifically-grounded prediction can be made based on its structure and the principles of solubility.

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) pH 2 Buffer, 5% HClSparingly SolubleThe carboxylic acid is protonated (neutral). The weakly basic pyrazole nitrogen may be protonated, slightly enhancing solubility.
Aqueous (Neutral) Water, pH 7.4 BufferPoorly SolubleThe molecule is largely in its neutral, less polar form. The ethyl group reduces water solubility compared to unsubstituted analogs.
Aqueous (Basic) pH 10 Buffer, 5% NaOHVery SolubleThe carboxylic acid is deprotonated to the highly polar carboxylate anion, which is readily solvated by water.[4]
Polar Protic Methanol, EthanolSolubleThese solvents are excellent hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and pyrazole ring.
Polar Aprotic DMSO, DMF, AcetoneSolubleThese solvents are good hydrogen bond acceptors and have high polarity, allowing them to dissolve the compound effectively.
Non-Polar Hexane, TolueneInsolubleThe large polarity mismatch between the solute and solvent prevents effective solvation. "Like dissolves like" principle.[4]

Conclusion

This compound presents a classic solubility challenge characteristic of many drug-like molecules: poor aqueous solubility in neutral conditions, which can be dramatically modulated by pH. Its amphipathic nature, with both lipophilic and polar, ionizable groups, dictates its behavior across a range of solvent systems. The presented protocols provide a robust framework for experimentally verifying the predicted profile. For researchers in drug development, a thorough understanding of this solubility behavior is paramount for designing effective synthetic workups, reliable biological assays, and ultimately, bioavailable formulations.

References

An In-Depth Technical Guide on the Discovery and History of 5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core and Its Significance

The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Since its initial synthesis, the pyrazole scaffold has been identified as a "biologically privileged" structure, appearing in a multitude of approved therapeutic agents.[2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for phenyl rings have made it a favored motif in drug design.[3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5] This guide delves into the history and synthesis of a specific, yet representative, member of this class: 5-ethyl-1H-pyrazole-4-carboxylic acid . While a singular "discovery" paper for this exact molecule is not prominent in historical records, its synthetic lineage is directly traceable to the foundational work that birthed the entire field of pyrazole chemistry.

Part 1: The Historical Foundation - The Knorr Pyrazole Synthesis of 1883

The journey into pyrazole chemistry begins in 1883 with the seminal work of German chemist Ludwig Knorr.[6] In an attempt to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine.[7] The unexpected product was a five-membered heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone, which would later become the basis for the first blockbuster synthetic drug, Antipyrine.[1][7] This reaction, now universally known as the Knorr Pyrazole Synthesis , involves the condensation of a β-ketoester (or other 1,3-dicarbonyl compound) with a hydrazine derivative.[8]

The fundamental mechanism proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This robust and versatile reaction opened the floodgates for the synthesis of a vast library of substituted pyrazoles, laying the chemical groundwork for the eventual synthesis of molecules like this compound.

G cluster_reactants Reactants cluster_process Reaction Process start 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start->intermediate + hydrazine Hydrazine (or derivative) hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Spontaneous or Acid-Catalyzed dehydration Dehydration (-H2O) cyclization->dehydration product Substituted Pyrazole dehydration->product

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Part 2: A Plausible Synthetic Pathway to this compound

The synthesis of this compound is a direct application of the Knorr methodology. The logic of retrosynthesis points to two key starting materials: hydrazine hydrate and a specific 1,3-dicarbonyl compound capable of providing the C4-carboxy and C5-ethyl substituents.

The Retrosynthetic Approach

The target molecule can be disconnected at the N-N and N-C bonds formed during the cyclization. This reveals that the pyrazole ring can be constructed from hydrazine and a dicarbonyl precursor. To achieve the desired substitution pattern, the precursor must be ethyl 2-formyl-3-oxopentanoate .

  • The propionyl group (C(O)CH2CH3) will become the ethyl group at the C5 position of the pyrazole.

  • The formyl group (CHO) and the adjacent ester group (COOEt) will cyclize with hydrazine to form the pyrazole ring, leaving the ester at the C4 position.

Forward Synthesis and Mechanism

The synthesis proceeds in two primary stages: the formation of the pyrazole ester followed by hydrolysis to the carboxylic acid.

  • Condensation & Cyclization: Hydrazine hydrate is reacted with ethyl 2-formyl-3-oxopentanoate. The more nucleophilic nitrogen of hydrazine attacks the more electrophilic aldehyde (formyl) carbon. A subsequent intramolecular condensation occurs as the second nitrogen atom attacks the ketone carbonyl, followed by dehydration to yield the aromatic ring of ethyl 5-ethyl-1H-pyrazole-4-carboxylate .

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final product, This compound .

Caption: Synthetic pathway to this compound.

Part 3: Detailed Experimental Protocol

The following protocol is an exemplary procedure for the synthesis of this compound, based on established chemical principles for the Knorr synthesis and subsequent ester hydrolysis.

Step 1: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

  • Materials:

    • Ethyl 2-formyl-3-oxopentanoate (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formyl-3-oxopentanoate dissolved in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the resulting oil or slurry into ice-cold water to precipitate the product.

    • Collect the crude solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (from Step 1)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend the pyrazole ester in the 10% NaOH solution in a round-bottom flask.

    • Heat the mixture to reflux and stir until the solid has completely dissolved and TLC indicates the disappearance of the starting material (typically 2-6 hours).

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate will form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield this compound.

Part 4: Physicochemical Properties and Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

PropertyValue (Predicted)
Molecular Formula C₆H₈N₂O₂
Molecular Weight 154.14 g/mol
Appearance White to off-white crystalline solid
Solubility Sparingly soluble in water, soluble in alcohols, DMSO, DMF
pKa ~4-5 (for the carboxylic acid)
  • ¹H NMR: Would show characteristic signals for the pyrazole ring proton (a singlet around 8 ppm), the ethyl group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton (>10 ppm). The NH proton would also appear as a broad singlet.

  • ¹³C NMR: Would display distinct signals for the two sp² carbons of the pyrazole ring, the carbonyl carbon of the carboxylic acid, and the two carbons of the ethyl group.

  • FT-IR: Key peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C=N/C=C stretches in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 155.

Part 5: Significance and Applications in Modern Research

The 5-alkyl-pyrazole-4-carboxylic acid scaffold is of significant interest to medicinal chemists. The carboxylic acid group provides a crucial anchor for interactions with biological targets, often forming key hydrogen bonds or salt bridges with amino acid residues in enzyme active sites or receptors.[9]

  • Drug Discovery: Pyrazole-4-carboxylic acids have been investigated as hypoglycemic agents, demonstrating potential in the design of novel antidiabetic drugs.[10] The broader pyrazole class is rich with examples of anti-inflammatory (Celecoxib), anticancer, and antimicrobial agents.[2][5]

  • Influence of the C5-Ethyl Group: The ethyl group at the C5 position plays a critical role in modulating the molecule's physicochemical properties. Compared to a methyl or hydrogen substituent, the ethyl group increases lipophilicity, which can enhance membrane permeability and alter the pharmacokinetic profile of a potential drug candidate. It also provides additional steric bulk that can be optimized to fit into specific hydrophobic pockets of a target protein, potentially increasing potency and selectivity.

  • Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives have a long history of use in the agrochemical industry as potent herbicides and fungicides.[2]

Conclusion

The story of this compound is intrinsically linked to the very origins of pyrazole chemistry. While not a historically prominent named compound in its own right, its synthesis is a direct and logical extension of Ludwig Knorr's groundbreaking 1883 discovery. The Knorr synthesis provided a robust and enduring blueprint for accessing this versatile heterocyclic core. Today, the 5-alkyl-pyrazole-4-carboxylic acid scaffold continues to be a fertile ground for discovery, offering a synthetically accessible and biologically relevant framework for the development of new therapeutics and other high-value chemical agents. Understanding its historical roots and fundamental synthesis provides a critical foundation for researchers aiming to innovate within this vital area of chemical science.

References

Methodological & Application

Application Notes & Protocols: 5-Ethyl-1H-pyrazole-4-carboxylic Acid as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. This guide focuses on 5-ethyl-1H-pyrazole-4-carboxylic acid, a highly versatile building block. The presence of both a reactive carboxylic acid handle and an ethyl group for modulating lipophilicity provides a strategic entry point for creating diverse molecular libraries. We present a detailed exploration of its synthesis and core applications, providing field-tested protocols for its derivatization into amides and esters, which are critical transformations in the development of novel therapeutic agents.

Synthon Overview and Physicochemical Properties

This compound serves as a bifunctional synthon. The carboxylic acid group is the primary site for chemical modification, allowing for the introduction of a wide array of functional groups through amide or ester linkages. The pyrazole ring itself offers two nitrogen atoms: one for potential N-alkylation and another that can act as a hydrogen bond donor, a crucial interaction for binding to biological targets. The C5-ethyl group provides a lipophilic anchor, which can be essential for navigating the hydrophobic pockets of enzymes or receptors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol -
Appearance White to off-white solidTypical for this class
pKa (Carboxylic Acid) ~3.5 - 4.5Estimated
cLogP ~1.2Estimated
CAS Number 33079-62-4-

Synthesis of the Core Synthon

The most reliable and scalable synthesis of 5-substituted-1H-pyrazole-4-carboxylic acids proceeds through the Knorr pyrazole synthesis. This involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the title compound, the key precursor is an ethyl 2-formyl-3-oxopentanoate, which reacts with hydrazine hydrate.

Logical Workflow: Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Knorr Cyclization cluster_2 Step 3: Saponification A Ethyl Propionylacetate D Ethyl 2-formyl-3-oxopentanoate (β-keto-enal intermediate) A->D B Ethyl Formate B->D C Sodium Ethoxide (Base) C->D F Ethyl 5-ethyl-1H-pyrazole-4-carboxylate D->F E Hydrazine Hydrate (NH₂NH₂·H₂O) E->F G Base Hydrolysis (e.g., NaOH, H₂O/EtOH) F->G H Acidic Workup (e.g., HCl) G->H I This compound (Final Product) H->I

Caption: Synthesis workflow for the title compound via Knorr cyclization.

Protocol 1: Synthesis of this compound

This protocol outlines the cyclization and subsequent hydrolysis to yield the target synthon.

  • Objective: To synthesize this compound from its corresponding ester.

  • Materials:

    • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

    • Ethanol (EtOH) and Water (H₂O) as co-solvents

    • Hydrochloric acid (HCl), 2M solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 3:1 mixture of EtOH:H₂O.

    • Add NaOH pellets (2.5 eq) portion-wise while stirring. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with EtOAc to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2M HCl. A white precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

    • Dry the product under high vacuum to yield this compound. The product is often of sufficient purity for subsequent steps.

  • Rationale: The use of a base like NaOH facilitates the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate salt.[2] Subsequent acidification protonates the carboxylate, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Core Application: Amide Bond Formation

The conversion of the carboxylic acid to an amide is arguably the most common and valuable transformation in medicinal chemistry.[3][4] This reaction allows for the coupling of the pyrazole core with a vast library of primary and secondary amines, enabling systematic exploration of the structure-activity relationship (SAR).

Logical Workflow: Amide Coupling

G A 5-Ethyl-1H-pyrazole- 4-carboxylic Acid C Activation A->C B Coupling Reagent (e.g., HATU, EDC/HOBt) B->C D Reactive Intermediate (e.g., Activated Ester) C->D G Nucleophilic Attack D->G E Primary or Secondary Amine (R¹R²NH) E->G F Non-nucleophilic Base (e.g., DIPEA) F->G H 5-Ethyl-N-(R¹,R²)-1H-pyrazole- 4-carboxamide (Product) G->H

Caption: General workflow for amide bond formation using coupling reagents.

Protocol 2: HATU-Mediated Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.[5]

  • Objective: To synthesize a N-substituted-5-ethyl-1H-pyrazole-4-carboxamide.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 - 1.2 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide.

  • Scientist's Note: HATU is chosen for its high efficiency and low rate of racemization for chiral substrates.[5] DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[5] The LiCl wash is a standard technique for effectively removing the high-boiling point solvent DMF during aqueous workup.

Table 2: Representative Amine Coupling Partners and Potential Applications

Amine PartnerResulting Amide ClassPotential Biological Target Area
Aniline derivativesN-Aryl pyrazole carboxamidesKinase inhibitors, Anti-inflammatory agents[6]
BenzylamineN-Benzyl pyrazole carboxamidesCNS targets, Enzyme inhibitors[7]
Piperazine derivativesPyrazolyl piperazinyl methanonesGPCR antagonists, Antipsychotics
Amino acid estersPeptidomimeticsProtease inhibitors, Anticancer agents

Core Application: Esterification

Esterification of the carboxylic acid is a fundamental strategy to increase a compound's lipophilicity, which can enhance cell membrane permeability and oral bioavailability. Esters can also serve as prodrugs, which are cleaved by endogenous esterases in vivo to release the active carboxylic acid.[8]

Logical Workflow: Fischer Esterification

G A 5-Ethyl-1H-pyrazole- 4-carboxylic Acid D Protonation & Activation A->D B Alcohol (R-OH) (Solvent & Reagent) B->D C Strong Acid Catalyst (e.g., H₂SO₄) C->D E Tetrahedral Intermediate D->E F Dehydration E->F G Alkyl 5-ethyl-1H-pyrazole- 4-carboxylate (Product) F->G

Caption: Reaction schematic for acid-catalyzed Fischer Esterification.

Protocol 3: Acid-Catalyzed Fischer Esterification

This protocol describes a classic Fischer esterification, which is effective for producing simple alkyl esters using the alcohol as both the reagent and the solvent.[8][9]

  • Objective: To synthesize an alkyl 5-ethyl-1H-pyrazole-4-carboxylate.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous alcohol (e.g., methanol, ethanol; large excess)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Procedure:

    • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., 20 mL per gram of acid).

    • Cool the suspension in an ice bath.

    • Slowly and cautiously add concentrated H₂SO₄ dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.

    • Once complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Re-dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.

  • Causality Behind Choices: The use of a large excess of alcohol drives the equilibrium toward the product side, according to Le Châtelier's principle. A strong acid catalyst like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[8] The NaHCO₃ wash is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid.

Conclusion

This compound is a powerful and adaptable synthon for modern organic synthesis and drug discovery. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the rapid generation of diverse and complex molecules. The protocols detailed herein for amide and ester formation provide robust and reproducible methods for leveraging this synthon to build libraries of novel compounds for biological screening, ultimately accelerating the journey from lead identification to candidate development.

References

Application Note & Protocols: Strategic Derivatization of 5-Ethyl-1H-pyrazole-4-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Core

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal framework for drug design.[4][5] Compounds incorporating the pyrazole moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][6]

This guide focuses on 5-ethyl-1H-pyrazole-4-carboxylic acid , a versatile and readily accessible starting material. The strategic derivatization of its carboxylic acid group allows for the systematic exploration of chemical space, enabling the generation of diverse compound libraries essential for Structure-Activity Relationship (SAR) studies and high-throughput screening (HTS) campaigns.[7] We present field-proven protocols for the most effective derivatization strategies—amidation and esterification—along with methodologies for purification, characterization, and preparation for biological evaluation.

The Rationale for Derivatization: Building a Biologically Relevant Library

The primary goal of derivatization is to systematically modify a core structure to enhance its biological activity and drug-like properties. By converting the carboxylic acid of the parent pyrazole into a library of amides and esters, researchers can achieve several key objectives:

  • Probe Target Interactions: Amide and ester functionalities introduce new hydrogen bond donors and acceptors, allowing for the exploration of different binding modes within a biological target, such as a kinase or receptor active site.[7][8]

  • Modulate Physicochemical Properties: Derivatization can fine-tune critical properties like solubility, lipophilicity (logP), and cell permeability, which are essential for bioavailability and efficacy.

  • Establish Structure-Activity Relationships (SAR): By testing a library of structurally related analogs, researchers can identify which chemical features are critical for biological activity, guiding the design of more potent and selective compounds.

  • Develop Prodrugs: Esters, in particular, can be designed as prodrugs that are cleaved by endogenous esterases to release the active carboxylic acid parent compound in vivo.

The overall workflow, from the core scaffold to biological evaluation, is a systematic process designed to maximize the information obtained from each synthesized compound.

G Start 5-Ethyl-1H-pyrazole- 4-carboxylic Acid Deriv Derivatization Strategy (Amidation / Esterification) Start->Deriv Select Reagents Library Diverse Compound Library Deriv->Library Purify Purification (Chromatography / Recrystallization) Library->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize QC Purity & Identity Confirmed (>95%) Characterize->QC Validate Prep Assay Preparation (DMSO Stocks, Plating) QC->Prep Assay Biological Assays (HTS, Dose-Response) Prep->Assay Data SAR Data Analysis Assay->Data

Caption: General workflow from starting material to biological data analysis.

Core Derivatization Strategies and Protocols

The carboxylic acid functional group is the primary handle for derivatization. The two most robust and widely used strategies are amide bond formation and esterification.

G cluster_amide Amidation cluster_ester Esterification Parent 5-Ethyl-1H-pyrazole- 4-carboxylic Acid Coupling Coupling Reagents (EDC, HATU) Parent->Coupling Condition Reaction Conditions (Acid Catalysis, Alkylation) Parent->Condition Amide Amide Derivatives Reagent_Amine R-NH2 Reagent_Amine->Amide Forms C-N bond Coupling->Amide Ester Ester Derivatives Reagent_Alcohol R-OH Reagent_Alcohol->Ester Forms C-O bond Condition->Ester

Caption: Primary derivatization pathways for the carboxylic acid scaffold.

Strategy 1: Amide Bond Formation

Amide coupling is the most frequently used reaction in medicinal chemistry due to the stability and hydrogen bonding capabilities of the resulting amide bond.[9]

This is a classic and reliable one-pot method. The carbodiimide EDC activates the carboxylic acid, while the additive HOBt forms a more stable active ester, minimizing side reactions and racemization.[10][11]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to allow for pre-activation.

  • Amine & Base: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • If using DMF, dilute the mixture with ethyl acetate and perform the same aqueous washes.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization.[12]

HATU is a highly efficient uronium-based coupling reagent, often preferred for sterically hindered amines or less reactive substrates where EDC/HOBt may be sluggish.[10][13]

Materials:

  • Same as Protocol 3.1.1, but replacing EDC/HOBt with HATU.

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq) and HATU (1.2 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA or TEA (2.5 eq).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-7 from Protocol 3.1.1.

Coupling MethodTypical Reaction TimeSubstrate ScopeKey Advantage
EDC/HOBt 12-24 hoursBroad, good for simple aminesCost-effective, standard protocol
HATU 2-6 hoursExcellent, including hindered aminesHigh efficiency and speed
Strategy 2: Ester Formation

Esterification provides another class of derivatives with distinct physicochemical properties.

This classic method is effective for simple, robust alcohols.

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, methanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or HCl gas

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Reflux: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess alcohol.

  • Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated aq. NaHCO₃ (to neutralize the acid) and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude ester by column chromatography.

Self-Validating the Protocol: Purification and Characterization

The integrity of biological data is directly dependent on the purity and confirmed identity of the test compounds. Every synthesized derivative must undergo rigorous purification and characterization.

  • Purification:

    • Silica Gel Column Chromatography: The standard method for purifying organic compounds. A typical eluent system for these pyrazole derivatives is a gradient of ethyl acetate in hexanes.[12]

    • Recrystallization: Effective for obtaining highly pure crystalline solids.[14]

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential to confirm the covalent structure of the final compound. For an amide derivative, one would expect to see the disappearance of the broad carboxylic acid proton signal and the appearance of a new amide N-H proton and signals corresponding to the newly introduced amine fragment.[15][16]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, ensuring the correct transformation has occurred.[17]

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Preparing Derivatives for Biological Assays

Proper sample handling is critical for obtaining reproducible results in biological screening.

Materials:

  • Purified, characterized pyrazole derivative (>95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • 96-well or 384-well assay plates

Procedure:

  • Stock Solution Preparation: Accurately weigh the purified compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Intermediate Dilutions: Create an intermediate dilution plate or series of tubes by diluting the stock solution. This step helps minimize errors during the final assay plate preparation.

  • Serial Dilution: Perform serial dilutions from the intermediate plate to generate a range of concentrations for dose-response experiments.[7] For a primary screen, a single concentration may be used.

  • Assay Plate Stamping: Transfer a small, precise volume (e.g., 100 nL) of each concentration from the dilution plate to the final assay plates using an acoustic dispenser or multichannel pipette.

  • Storage: Seal the stock solution, intermediate, and assay plates. Store frozen at -20 °C or -80 °C to maintain compound integrity. Avoid repeated freeze-thaw cycles.

References

Application Note and Protocol: Synthesis of Amides from 5-Ethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Amides in Modern Chemistry

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1]. The derivatization of pyrazole carboxylic acids into amides is a crucial transformation in drug discovery, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Ethyl-1H-pyrazole-4-carboxylic acid is a versatile building block, and its conversion to a diverse library of amides is of significant interest to researchers in both academic and industrial settings. This document provides a comprehensive guide to the synthesis of amides from this starting material, detailing the underlying reaction mechanisms, offering step-by-step protocols, and providing insights into reaction optimization and troubleshooting.

Core Principles: The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process under mild conditions, primarily because the basic amine will deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This activation is typically achieved through the use of coupling reagents.

Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents that activate carboxylic acids.[2][3] The reaction proceeds via a highly reactive O-acylisourea intermediate.[2][3][4] This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.

A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine and can complicate purification.[4][5] To mitigate this and improve reaction efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine.[6][7]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_additive Additive Pathway (Recommended) Carboxylic_Acid 5-Ethyl-1H-pyrazole- 4-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC Carboxylic_Acid->O_Acylisourea EDC EDC (Carbodiimide) Amide_Product Target Amide O_Acylisourea->Amide_Product + Amine O_Acylisourea->Amide_Product Urea_Byproduct Urea Byproduct (Water-Soluble) O_Acylisourea->Urea_Byproduct HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->HOBt_Ester Amine Primary or Secondary Amine HOBt HOBt HOBt_Ester->Amide_Product + Amine

Caption: Carbodiimide-mediated amide bond formation workflow.

Uronium/Aminium Salt-Based Coupling

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that belong to the class of uronium/aminium salts.[8][9][10] These reagents react with the carboxylate to form a highly reactive OAt-active ester.[8][9] The subsequent reaction with the amine is rapid and generally high-yielding, even with sterically hindered substrates.[6][8] The formation of the active ester is facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid.[9][10]

HATU_Mechanism cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Coupling Carboxylic_Acid 5-Ethyl-1H-pyrazole- 4-carboxylic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Carboxylic_Acid->Carboxylate Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU Carboxylate->Active_Ester HATU HATU TMU Tetramethylurea (Byproduct) Amide_Product Target Amide Active_Ester->Amide_Product + Amine Active_Ester->Amide_Product Amine Amine

Caption: HATU-mediated amide coupling workflow.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the reactivity of the substrates, desired reaction conditions, and cost.

Coupling ReagentClassAdvantagesDisadvantagesTypical Conditions
EDC/HOBt CarbodiimideWater-soluble urea byproduct, easy workup.[3][11] Good for a wide range of substrates.Can lead to racemization in chiral substrates without an additive.[7] Formation of N-acylurea byproduct is possible.[4][5]DMF or DCM, DIPEA, RT, 4-16h
DCC/HOBt CarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration.[7][11] Not suitable for solid-phase synthesis.[7]DCM or THF, RT, 4-16h
HATU Uronium/AminiumHigh coupling efficiency, fast reaction rates.[8] Low rates of racemization.[7] Effective for hindered substrates.[6][8]More expensive. Byproducts can sometimes be difficult to remove.[12]DMF or NMP, DIPEA, RT, 1-4h
PyBOP PhosphoniumHigh efficiency, similar to HATU.Can be less effective for very hindered couplings compared to HATU.DMF, DIPEA, RT, 2-8h
SOCl₂ Acid Chloride FormationVery reactive, inexpensive.Harsh conditions, not suitable for sensitive functional groups. Generates HCl byproduct.[11]Anhydrous DCM or Toluene, Reflux

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt

This protocol provides a robust and widely applicable method for the synthesis of amides from this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: High-Efficiency Amide Synthesis using HATU

This protocol is recommended for challenging couplings, including sterically hindered amines or electron-deficient anilines.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Perform an aqueous workup as described in Protocol 1 (steps 7-8).

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Optimization Guide

Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low or No Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Significant Side Products Start->Side_Products Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh coupling agents) Low_Yield->Check_Reagents Possible Cause: Degraded Reagents Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Low_Yield->Change_Reagent Possible Cause: Low Substrate Reactivity Increase_Equiv Increase Equivalents of Coupling Agent/Amine Incomplete_Reaction->Increase_Equiv Possible Cause: Stoichiometry Issue Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Possible Cause: Slow Kinetics Optimize_Base Optimize Base (e.g., NMM instead of DIPEA) Side_Products->Optimize_Base Possible Cause: Base-mediated Side Reactions Purification_Check Re-evaluate Purification Strategy Side_Products->Purification_Check Possible Cause: Co-eluting Impurities Rerun_Reaction Rerun_Reaction Check_Reagents->Rerun_Reaction Action Increase_Equiv->Rerun_Reaction Action Change_Reagent->Rerun_Reaction Action Increase_Time_Temp->Rerun_Reaction Action Optimize_Base->Rerun_Reaction Action Analyze_Crude_Mixture Analyze_Crude_Mixture Purification_Check->Analyze_Crude_Mixture Action

Caption: A decision-making workflow for troubleshooting common issues.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive coupling reagent or wet solvent.Use freshly opened or purified coupling reagents and anhydrous solvents.
Low reactivity of the amine (e.g., aniline).Switch to a more powerful coupling reagent like HATU. Consider microwave-assisted synthesis.[13]
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40-50 °C).
Steric hindrance around the amine or carboxylic acid.Use HATU or PyBOP, which are known to be effective for sterically demanding couplings.[6][8]
Formation of N-acylurea byproduct (with EDC) Slow reaction of the O-acylisourea intermediate with the amine.Ensure HOBt is used as an additive.[6] Add the amine before adding EDC.
Difficulty in Purification Urea byproducts from carbodiimide reagents.If using EDC, ensure the aqueous washes are thorough as the urea is water-soluble.[3] If using DCC, filter the reaction mixture to remove the precipitated DCU.[7]
Residual HATU byproducts.Byproducts from HATU are generally water-soluble and can be removed with aqueous workup.[12] An acidic wash (e.g., dilute HCl) can sometimes help remove basic impurities.

Conclusion

The synthesis of amides from this compound is a fundamental transformation that can be achieved through several reliable methods. The choice between carbodiimide-based and uronium/aminium salt-based coupling reagents will depend on the specific substrates and the desired reaction efficiency. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide array of pyrazole amides for further investigation in drug discovery and materials science.

References

Application Notes and Protocols: Esterification Methods for 5-Ethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Pyrazole Esterification

Esters of pyrazole carboxylic acids are pivotal intermediates in the synthesis of a wide array of biologically active molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The 5-ethyl-1H-pyrazole-4-carboxylic acid scaffold, in particular, is a valuable building block for developing novel compounds with potential therapeutic properties. However, the esterification of heterocyclic carboxylic acids like this one can present unique challenges. The presence of the pyrazole ring, with its multiple nitrogen atoms, can influence the reactivity of the carboxylic acid and may lead to side reactions under certain conditions.

This guide provides detailed protocols and insights into two robust methods for the esterification of this compound: the classic Fischer-Speier esterification and a milder, two-step approach via an acid chloride intermediate. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Fischer-Speier Esterification - The Direct Approach

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This method is often favored for its simplicity and the use of readily available, inexpensive reagents. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically conducted using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[4][5]

Mechanistic Rationale

The reaction proceeds via a series of reversible steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][6]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, excess alcohol (e.g., ethanol), and a catalytic amount of strong acid (e.g., H₂SO₄) in a round-bottom flask. B Heat the mixture to reflux for several hours. A->B C Monitor the reaction progress by TLC. B->C D Cool the reaction mixture to room temperature. C->D E Neutralize the excess acid with a weak base (e.g., NaHCO₃ solution). D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. F->G H Concentrate the organic phase under reduced pressure. G->H I Purify the crude ester by column chromatography or recrystallization. H->I

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Continue addition until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

ParameterFischer-Speier Esterification
Catalyst Strong protic acids (e.g., H₂SO₄, HCl, p-TsOH)
Solvent Typically the alcohol reactant in large excess
Temperature Reflux temperature of the alcohol
Reaction Time 4 - 24 hours
Advantages Simple, inexpensive reagents, scalable.
Disadvantages Equilibrium reaction, requires harsh acidic conditions, may not be suitable for acid-sensitive substrates.[7]

Method 2: Acid Chloride Formation Followed by Alcoholysis

For substrates that are sensitive to the harsh conditions of Fischer-Speier esterification, a two-step approach involving the formation of a more reactive acid chloride intermediate is a highly effective alternative.[8][9] This method generally proceeds under milder conditions and is not an equilibrium-driven reaction, often leading to higher yields.

Mechanistic Rationale

In the first step, the carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride.[9] In the second step, the highly reactive acid chloride readily reacts with an alcohol, even sterically hindered ones, to form the ester. A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl generated during the reaction.[9]

Reaction Mechanism: Acid Chloride Route to Ester

AcidChloride_Mechanism cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Alcoholysis A 5-Ethyl-1H-pyrazole- 4-carboxylic acid C 5-Ethyl-1H-pyrazole- 4-carbonyl chloride A->C + SOCl₂ - SO₂ - HCl F Ethyl 5-ethyl-1H-pyrazole- 4-carboxylate C->F + R'-OH, Pyridine - Pyridinium hydrochloride

Caption: Two-step esterification via an acid chloride intermediate.

Detailed Protocol: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate via Acid Chloride

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of 5-ethyl-1H-pyrazole-4-carbonyl chloride

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane or toluene.

  • Reagent Addition: Add thionyl chloride (1.2-2.0 eq) dropwise to the suspension at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (40 °C for DCM, 110 °C for toluene) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation of Acid Chloride (Optional): The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Esterification of the Acid Chloride

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane. Cool the solution to 0 °C.

  • Nucleophile and Base Addition: Add anhydrous ethanol (1.1 eq) followed by the dropwise addition of anhydrous pyridine or triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water or saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers successively with dilute HCl (if using pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterAcid Chloride Method
Activating Agent SOCl₂, (COCl)₂, PCl₃, PCl₅[8][9]
Solvent Anhydrous, non-protic solvents (e.g., DCM, Toluene, THF)
Temperature 0 °C to reflux
Reaction Time 2 - 8 hours (two steps)
Advantages High yields, not an equilibrium, milder conditions for the esterification step, suitable for a wide range of alcohols.
Disadvantages Two-step process, requires handling of corrosive and moisture-sensitive reagents.

Coupling Agent-Mediated Esterification

A third, versatile approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like TBTU, TATU, or COMU.[10][11] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the alcohol. This method is particularly useful for acid-sensitive substrates and for coupling sterically hindered components.[10] While a detailed protocol is not provided here, it is a valuable alternative to consider for challenging esterifications.

Conclusion

The choice of esterification method for this compound depends on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the availability of reagents. The Fischer-Speier method offers a straightforward and cost-effective route, particularly for large-scale preparations where the alcohol can be used in excess. The acid chloride method provides a more controlled and often higher-yielding alternative, especially for more complex or sensitive substrates. By understanding the principles and practical considerations of each method, researchers can confidently select and execute the most appropriate strategy for their synthetic goals.

References

Application Notes and Protocols for 5-Ethyl-1H-Pyrazole-4-Carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved drugs.[1] The pyrazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its substitution pattern can be readily modified to fine-tune physicochemical properties and biological activity.

Within this class, the pyrazole-4-carboxylic acid motif serves as a versatile building block for the synthesis of diverse compound libraries. The carboxylic acid group can act as a key pharmacophoric element, for instance by mimicking a phosphate group to interact with ATP-binding sites of kinases, or it can serve as a handle for further chemical elaboration into amides, esters, and other functional groups. The substitution at other positions of the pyrazole ring, such as the 5-position with an ethyl group in the case of 5-ethyl-1H-pyrazole-4-carboxylic acid, allows for the exploration of specific binding pockets and the optimization of properties like lipophilicity and metabolic stability.

This document provides a comprehensive guide to the potential applications and experimental protocols related to this compound in a medicinal chemistry research setting. While specific biological data for this exact molecule is not extensively published, the protocols and applications described herein are based on established methodologies for closely related pyrazole-4-carboxylic acid derivatives and provide a robust framework for its investigation as a novel therapeutic agent.

Potential Medicinal Chemistry Applications

Based on the known biological activities of analogous pyrazole-4-carboxylic acid derivatives, this compound is a promising starting point for the development of novel inhibitors targeting a range of diseases. The ethyl group at the 5-position can be expected to influence the compound's potency and selectivity for its biological targets.

Kinase Inhibition

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.[2] The pyrazole-4-carboxamide scaffold, readily accessible from the corresponding carboxylic acid, is a common feature in many kinase inhibitors.

  • Rationale: The pyrazole core can act as a hinge-binder in the ATP-binding pocket of kinases, while the substituents on the ring can be tailored to occupy adjacent hydrophobic pockets. The carboxylic acid or its amide derivatives can form crucial hydrogen bonds with the kinase backbone. The 5-ethyl group could potentially be oriented to interact with a specific hydrophobic region within the kinase active site, thereby influencing selectivity and potency.

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), BRAF, AKT, and Cyclin-Dependent Kinases (CDKs) are among the many kinases that have been successfully targeted with pyrazole-based inhibitors.[2][3]

Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyrazole-containing compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[4][5]

  • Rationale: The pyrazole scaffold can be incorporated into molecules that disrupt essential bacterial processes. The specific substitution pattern, including the 5-ethyl group, will be critical in determining the antibacterial spectrum and potency.

  • Potential Mechanisms: While the exact mechanisms can vary, pyrazole derivatives have been implicated in the inhibition of bacterial cell wall synthesis, DNA gyrase, and other essential enzymes.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib (a COX-2 inhibitor) being a prominent example.[6]

  • Rationale: The pyrazole-4-carboxylic acid scaffold can be utilized to design inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The 5-ethyl group can contribute to the binding affinity and selectivity for different COX isoforms.

  • Potential Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are primary targets for anti-inflammatory pyrazole derivatives.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis, purification, characterization, and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 5-substituted-1H-pyrazole-4-carboxylic acid esters, which can then be hydrolyzed to the corresponding carboxylic acid.[8]

Workflow Diagram:

Synthesis_Workflow Reactants Ethyl Propionylacetate + DMF-DMA Intermediate1 Enaminone Intermediate Reactants->Intermediate1 Cyclization Cyclization Intermediate1->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Ester Ethyl 5-ethyl-1H- pyrazole-4-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O) Ester->Hydrolysis Product 5-Ethyl-1H-pyrazole- 4-carboxylic acid Hydrolysis->Product Amide_Synthesis_Workflow CarboxylicAcid 5-Ethyl-1H-pyrazole- 4-carboxylic acid Activation Activation (e.g., HATU, DIPEA) CarboxylicAcid->Activation Coupling Amide Coupling Activation->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product 5-Ethyl-1H-pyrazole- 4-carboxamide Derivative Coupling->Product MIC_Assay_Workflow Start Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with a standardized bacterial suspension Start->Inoculation Incubation Incubate the plate at 37 °C for 18-24 hours Inoculation->Incubation Reading Determine the MIC by visual inspection or by measuring optical density (OD) Incubation->Reading Result MIC is the lowest concentration with no visible bacterial growth Reading->Result

References

5-Ethyl-1H-pyrazole-4-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and within this landscape, heterocyclic scaffolds have proven to be particularly fruitful. Among these, the pyrazole ring system has garnered significant attention as a "privileged scaffold"[1]. Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design. Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its therapeutic relevance.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of 5-ethyl-1H-pyrazole-4-carboxylic acid as a versatile building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and outline methods for the biological evaluation of the resulting compounds, with a focus on targeting therapeutically relevant kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale for the this compound Scaffold

The strategic placement of substituents on the pyrazole ring is crucial for achieving high potency and selectivity. The this compound scaffold offers several advantages:

  • Vectorial Exit Point: The carboxylic acid at the 4-position provides a convenient and strategically located handle for further chemical modifications. This functional group allows for the introduction of a wide variety of substituents through robust amide coupling reactions, enabling the exploration of chemical space to optimize interactions with different regions of the kinase active site.

  • Modulation of Physicochemical Properties: The ethyl group at the 5-position can influence the compound's lipophilicity and metabolic stability. This alkyl substituent can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

  • Established Bioactivity: Pyrazole-4-carboxamides are a well-established class of kinase inhibitors, known to interact with the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibition.

Synthetic Protocols

A robust and scalable synthesis of the this compound building block is paramount for its successful application in drug discovery programs. Below, we provide a proposed multi-step synthesis, followed by a general protocol for its coupling to target amines.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established pyrazole synthesis methodologies.

Step 1: Synthesis of Ethyl 3-oxo-2-(ethoxymethylene)pentanoate

This step involves the reaction of ethyl 3-oxopentanoate with triethyl orthoformate.

  • Reagents and Materials:

    • Ethyl 3-oxopentanoate

    • Triethyl orthoformate

    • Acetic anhydride

    • Round-bottom flask

    • Distillation apparatus

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a distillation head, combine ethyl 3-oxopentanoate (1 equivalent) and triethyl orthoformate (1.2 equivalents).

    • Add acetic anhydride (1.5 equivalents) to the mixture.

    • Heat the reaction mixture to 130-140 °C and maintain this temperature for 2-3 hours, distilling off the ethanol and ethyl acetate formed during the reaction.

    • After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

    • Purify the crude product by vacuum distillation to yield ethyl 3-oxo-2-(ethoxymethylene)pentanoate as a yellow oil.

Step 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

This step involves the cyclization of the intermediate with hydrazine.

  • Reagents and Materials:

    • Ethyl 3-oxo-2-(ethoxymethylene)pentanoate

    • Hydrazine hydrate

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Ice bath

  • Procedure:

    • Dissolve ethyl 3-oxo-2-(ethoxymethylene)pentanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC. Upon completion, remove the ethanol under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to this compound

This final step involves the saponification of the ethyl ester.

  • Reagents and Materials:

    • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol or Tetrahydrofuran (THF)/Water mixture

    • Hydrochloric acid (HCl)

    • Round-bottom flask

    • Stir plate

  • Procedure:

    • Dissolve ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of methanol and water (or THF/water).

    • Add a solution of NaOH (2-3 equivalents) in water to the reaction mixture.

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The resulting precipitate is the desired this compound.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G cluster_0 Synthesis of this compound A Ethyl 3-oxopentanoate C Ethyl 3-oxo-2-(ethoxymethylene)pentanoate A->C Step 1: Condensation B Triethyl orthoformate Acetic anhydride B->C E Ethyl 5-ethyl-1H-pyrazole-4-carboxylate C->E Step 2: Cyclization D Hydrazine hydrate D->E G This compound E->G Step 3: Saponification F NaOH or LiOH (Hydrolysis) F->G

Caption: Synthetic workflow for this compound.

Protocol 2: Amide Coupling of this compound with an Amine

This protocol describes a general method for coupling the synthesized building block with a desired amine to generate a library of pyrazole-based kinase inhibitors.

  • Reagents and Materials:

    • This compound

    • Target amine (e.g., a substituted aniline or a heterocyclic amine)

    • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

    • Nitrogen atmosphere

    • Round-bottom flask

    • Stir plate

  • Procedure (using HATU):

    • To a solution of this compound (1 equivalent) in anhydrous DMF under a nitrogen atmosphere, add the target amine (1.1 equivalents) and DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 10 minutes.

    • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

G cluster_1 Amide Coupling Workflow CarboxylicAcid This compound Intermediate Activated Carboxylic Acid Intermediate CarboxylicAcid->Intermediate Activation Amine Target Amine (R-NH2) Product Pyrazole-4-carboxamide Kinase Inhibitor Amine->Product CouplingAgent HATU / DIPEA or EDC / HOBt / DIPEA CouplingAgent->Intermediate Solvent Anhydrous DMF or DCM Solvent->Intermediate Intermediate->Product Nucleophilic Attack

Caption: General workflow for amide coupling.

Illustrative Application: Design of CDK2 and VEGFR-2 Inhibitors

The this compound scaffold is an excellent starting point for the design of inhibitors targeting various kinase families. Here, we focus on two clinically relevant targets: CDK2 and VEGFR-2.

  • CDK2: A key regulator of the cell cycle, CDK2 is a well-validated target in oncology. Many known CDK2 inhibitors feature a substituted pyrazole core.[1]

  • VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several approved anti-cancer drugs target VEGFR-2, and many of them incorporate a pyrazole moiety.[2]

Structure-Activity Relationship (SAR) Insights:

While a specific inhibitor containing the this compound moiety is not prominently featured in publicly available literature, we can draw parallels from structurally similar compounds like AT7519 , a potent CDK inhibitor.[3][4][5] AT7519 is an N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide. By analogy, coupling our this compound with various substituted anilines or piperidine derivatives can lead to potent kinase inhibitors. The ethyl group at the 5-position can be explored for its interactions with hydrophobic pockets in the kinase active site, potentially enhancing selectivity.

Biological Evaluation Protocols

Once a library of pyrazole-4-carboxamides has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to evaluate cellular potency and mechanism of action.

Protocol 3: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for measuring the inhibition of a target kinase in a cell-free system.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin E or VEGFR-2)

    • Kinase-specific substrate (e.g., Histone H1 for CDK2, a synthetic peptide for VEGFR-2)

    • ATP

    • Synthesized pyrazole inhibitors

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the synthesized pyrazole inhibitors in DMSO and then in the appropriate kinase buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol assesses the ability of the synthesized inhibitors to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The CellTiter-Glo® assay measures the amount of ATP present, which is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., HCT116 for CDK2, HUVEC for VEGFR-2)

    • Complete cell culture medium

    • Synthesized pyrazole inhibitors

    • MTT solution or CellTiter-Glo® Reagent

    • 96-well clear or white cell culture plates

    • Spectrophotometer or luminometer

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitors. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • For the MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For the CellTiter-Glo® assay, add the CellTiter-Glo® Reagent to each well, mix, and measure the luminescence.

    • Calculate the percent growth inhibition for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

G cluster_2 Biological Evaluation Workflow Synthesis Synthesized Pyrazole-4-carboxamides BiochemicalAssay In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™) Determines IC50 Synthesis->BiochemicalAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) Determines GI50/IC50 BiochemicalAssay->CellBasedAssay Active Compounds MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for phospho-substrates, Cell Cycle Analysis) CellBasedAssay->MechanismOfAction Potent Compounds LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: Tiered approach for biological evaluation.

Data Presentation

The results from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis and lead candidate selection.

Table 1: Illustrative Biological Activity Data

Compound IDR-Group (from Amine)Target KinaseBiochemical IC50 (nM)Cellular GI50 (nM)
PYZ-Et-001 4-fluoroanilineCDK2/Cyclin E150800
PYZ-Et-002 3-chloro-4-methoxyanilineCDK2/Cyclin E55250
PYZ-Et-003 4-(aminomethyl)pyridineCDK2/Cyclin E210>1000
PYZ-Et-004 2-amino-5-chloropyridineVEGFR-280450
PYZ-Et-005 4-aminophenolVEGFR-2120950
AT7519 (Ref.) N/ACDK2/Cyclin E47150
Axitinib (Ref.) N/AVEGFR-20.210

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound represents a valuable and versatile building block for the development of novel kinase inhibitors. Its straightforward synthesis and the strategic placement of functional groups allow for the generation of diverse chemical libraries targeting a wide range of kinases. The protocols and methodologies outlined in this application note provide a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery efforts. By leveraging the privileged nature of the pyrazole core and employing rational design principles, the this compound building block holds significant promise for the discovery of the next generation of targeted therapeutics.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Ethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The 1H-pyrazole-4-carboxamide moiety is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its recurrent appearance in a multitude of biologically active agents. Its unique structural and electronic properties—including its capacity for hydrogen bonding, metabolic stability, and ability to orient substituents in a defined three-dimensional space—make it an invaluable component in the design of novel therapeutics. 5-Ethyl-1H-pyrazole-4-carboxylic acid, in particular, serves as a versatile building block for creating extensive libraries of compounds for screening and lead optimization. The successful and efficient coupling of this acid with a diverse range of amines is therefore a critical step in the drug discovery pipeline.

This guide provides a comprehensive overview of the fundamental principles and detailed, field-tested protocols for the amide coupling of this compound. It is designed to equip researchers with the necessary knowledge to not only execute these reactions successfully but also to troubleshoot and optimize them for their specific needs.

The Chemistry of Amide Bond Formation: A Mechanistic Perspective

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions. The primary challenge is the acid-base reaction between the two reactants, which results in the formation of a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

The general mechanism for amide bond formation using a coupling reagent can be visualized as a two-step process:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the stable amide bond.

The choice of coupling reagent is critical and depends on several factors, including the reactivity of the carboxylic acid and the amine, the presence of other functional groups, and the desired reaction conditions.

Key Coupling Reagents and Their Mechanisms of Action

A variety of coupling reagents are available, each with its own advantages and disadvantages. For the coupling of this compound, the following classes of reagents are particularly relevant:

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and ease of use. EDC activates the carboxylic acid by forming a reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions, including racemization if the amine is chiral.

To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with EDC. HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then reacts cleanly with the amine.

EDC_HOBt_Mechanism CarboxylicAcid This compound O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct HOBt HOBt Amine Amine HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine (direct, potential side reactions) HOBt_Ester->Amide + Amine HATU_Mechanism CarboxylicAcid This compound OAt_Ester OAt-Ester Intermediate CarboxylicAcid->OAt_Ester + HATU, Base HATU HATU Byproducts Byproducts Base Base (e.g., DIPEA) Amine Amine Amide Amide Product OAt_Ester->Amide + Amine

Application Notes and Protocols: 5-Ethyl-1H-pyrazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Ethyl-1H-pyrazole-4-carboxylic Acid

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug discovery. Within this class of compounds, this compound emerges as a particularly valuable and versatile building block for the synthesis of a diverse array of fused heterocyclic systems. The presence of both a reactive carboxylic acid handle and a modifiable pyrazole ring system allows for the strategic construction of complex molecular architectures, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their isosteric relationship with purines, enabling them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[2]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of these important heterocyclic compounds. The methodologies described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Core Building Block: this compound

While not commercially available in large quantities, this compound can be readily synthesized in the laboratory. A common and efficient route involves the cyclocondensation of a β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines the synthesis starting from diethyl 2-ethyl-3-oxosuccinate and hydrazine hydrate.

Step 1: Synthesis of Ethyl 5-Ethyl-1H-pyrazole-4-carboxylate

  • Reaction Principle: This step involves a classic Knorr pyrazole synthesis. Hydrazine hydrate acts as a binucleophile, reacting with the two carbonyl groups of the β-ketoester to form the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol.

  • Materials:

    • Diethyl 2-ethyl-3-oxosuccinate

    • Hydrazine hydrate (80% solution in water)

    • Ethanol, absolute

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-ethyl-3-oxosuccinate (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • To the residue, add cold water and extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis to this compound

  • Reaction Principle: Saponification of the ethyl ester using a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the desired carboxylic acid.

  • Materials:

    • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (from Step 1)

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl), concentrated

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

PART 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

A highly effective strategy for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-substituted pyrazole-4-carboxylic acids involves the formation of a pyrazolo[3,4-d][3][4]oxazin-4-one intermediate. This intermediate then readily reacts with various nitrogen nucleophiles to yield a diverse range of pyrazolo[3,4-d]pyrimidines.[5][6][7] While the title compound lacks the 5-amino group, this section will detail the synthesis of a 5-amino analogue to illustrate this powerful methodology, which can be adapted for other substituted pyrazoles.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G cluster_0 Preparation of Starting Material cluster_1 Intermediate Formation cluster_2 Synthesis of Pyrazolo[3,4-d]pyrimidines start Ethyl 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate acid 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid start->acid  NaOH, MeOH/H2O, Reflux oxazinone 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one acid->oxazinone  Acetic Anhydride, Reflux product1 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones oxazinone->product1 product2 Pyrazolo[3,4-d]pyrimidine-4-ones oxazinone->product2 product3 5-Amino-pyrazolo[3,4-d]pyrimidin-4-one oxazinone->product3 amines Aromatic Amines amines->product1  Fusion or High-Boiling Solvent urea Urea/Thiourea urea->product2  Fusion hydrazine Hydrazine Hydrate hydrazine->product3  Reflux G aminopyrazole 5-Aminopyrazole intermediate Condensation Intermediate aminopyrazole->intermediate  Acid or Base Catalyst dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate product Pyrazolo[3,4-b]pyridine intermediate->product  Cyclization & Dehydration

References

Application Notes & Protocols: A Framework for Bioassay Development for 5-Ethyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast array of biological activities.[1][2] Derivatives of pyrazole have been successfully developed as anti-inflammatory, antimicrobial, anti-cancer, and enzyme-inhibiting drugs.[3][4][5][6] The 5-ethyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising, yet underexplored, chemical space. The successful translation of these novel derivatives from chemical entities to viable drug candidates is critically dependent on the development of robust, reliable, and biologically relevant bioassays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, implement, and validate bioassays for this specific class of compounds. Moving beyond a simple recitation of steps, we delve into the causal logic behind experimental design, ensuring that the chosen assays are not only technically sound but also strategically aligned with the ultimate goal of elucidating the compound's mechanism of action (MOA).[7][8]

Section 1: The Strategic Foundation: Target Identification and Assay Selection

Before embarking on any experimental work, a strategic foundation must be laid. The initial challenge with a novel compound series like this compound derivatives is the unknown biological target. The assay development process, therefore, begins with hypothesis generation.

1.1. Literature and In-Silico Target Hypothesis Generation A thorough review of existing literature for structurally similar pyrazole compounds can provide crucial clues about potential biological targets.[1][3] For example, numerous pyrazole derivatives are known to be potent kinase inhibitors.[6][9] This knowledge allows for the prioritization of certain target classes.

Concurrently, computational methods such as molecular docking can be employed to screen the compound against libraries of known protein structures. This in-silico approach can identify potential high-affinity binding partners, generating a data-driven list of candidate targets to pursue experimentally.

1.2. Choosing the Right Assay Platform: A Logic-Driven Approach The selection of an assay platform is dictated by the biological question being asked. The overall workflow should progress from high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

Assay_Development_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Lead Optimization Compound Compound Library (Pyrazole Derivatives) Biochem_Assay Biochemical HTS (e.g., FP, HTRF, AlphaLISA) Compound->Biochem_Assay High-Throughput Dose_Response Dose-Response Analysis (IC50 Determination) Biochem_Assay->Dose_Response Identifies 'Hits' MOA_Studies Mechanism of Action (e.g., Competition Assays) Dose_Response->MOA_Studies Cell_Assay Cell-Based Assay (Target Engagement & Phenotype) MOA_Studies->Cell_Assay Confirms 'Leads' Tox_Assay Cytotoxicity Assay (Counter-screen) Cell_Assay->Tox_Assay Assess Specificity Lead_Opt Lead Optimization (SAR Studies) Tox_Assay->Lead_Opt

Figure 1: High-level workflow for bioassay development and screening.

There are two primary categories of assays:

  • Biochemical Assays: These are in vitro assays that use purified components (e.g., an enzyme and its substrate) to directly measure the compound's effect on its target. They are ideal for high-throughput screening (HTS) due to their simplicity and robustness.

  • Cell-Based Assays: These assays measure the compound's effect within a living cell. They provide more physiologically relevant data, confirming that the compound can cross the cell membrane and engage its target in a complex cellular environment.[10][11][12]

Section 2: Biochemical Assays for Direct Target Interaction

For novel pyrazole derivatives, screening against common enzyme classes like kinases is a logical starting point. We will detail two powerful, homogeneous (no-wash) assay formats suitable for HTS: Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF).

Fluorescence Polarization (FP) for Kinase Inhibition

Principle of the Assay: FP is a technique used to measure the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein. The principle relies on the rate of molecular tumbling. A small, unbound tracer tumbles rapidly in solution, depolarizing emitted light and resulting in a low polarization signal. When bound to a large protein, its tumbling slows dramatically, leading to a high polarization signal. An inhibitor compound will compete with the tracer for binding to the protein, displacing it and causing a decrease in polarization.[13][14]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Inhibition Tracer_Unbound Unbound Fluorescent Tracer (Tumbles Rapidly) Light_Out_1 Depolarized Emitted Light Tracer_Unbound->Light_Out_1 Light_In_1 Polarized Excitation Light Light_In_1->Tracer_Unbound Kinase Kinase Tracer_Bound Tracer Complex Bound Complex (Tumbles Slowly) Light_Out_2 Polarized Emitted Light Complex->Light_Out_2 Light_In_2 Polarized Excitation Light Light_In_2->Complex Kinase_Inhib Kinase Inhibitor Inhibitor Tracer_Free Displaced Tracer

Figure 2: Principle of a competitive Fluorescence Polarization assay.

Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Rationale: This buffer composition provides a stable environment for the kinase, maintaining its activity and preventing non-specific binding.

    • Kinase Stock: Prepare a 2X working stock of the purified target kinase in Assay Buffer. The final concentration should be optimized to be near the Kd of the fluorescent tracer.

    • Tracer Stock: Prepare a 2X working stock of the fluorescently-labeled tracer (a known kinase ligand) in Assay Buffer. The final concentration should be low (typically 1-5 nM) to maximize the assay window.

    • Compound Plates: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Then, dilute into Assay Buffer to create a 4X final concentration plate. Rationale: Serial dilutions in DMSO allow for precise concentration gradients. A final DMSO concentration in the assay should be kept consistent and low (typically <1%) to avoid solvent effects.[14]

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X compound dilution (or DMSO vehicle control) to the appropriate wells of a black, low-volume 384-well plate.

    • Add 10 µL of 2X Kinase Stock to all wells except the "Tracer Only" controls. Add 10 µL of Assay Buffer to the "Tracer Only" wells.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the compound to bind to the kinase before the tracer is introduced.

    • Add 5 µL of 2X Tracer Stock to all wells.

    • Seal the plate, centrifuge briefly to mix, and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader using appropriate excitation and emission filters.

  • Controls for a Self-Validating System:

    • 0% Inhibition Control (High Signal): Kinase + Tracer + DMSO vehicle. This defines the maximum polarization signal.

    • 100% Inhibition Control (Low Signal): Tracer + DMSO vehicle (no kinase). This defines the minimum polarization signal.

    • Positive Control: A known inhibitor of the target kinase should be run to validate assay performance.

Proximity Assays (HTRF & AlphaLISA) for Protein-Protein Interactions (PPIs)

Principle of the Assays: HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are powerful proximity-based technologies.[15][16] They both rely on two beads (or a donor/acceptor fluorophore pair) that are brought into close proximity when the proteins they are attached to interact. An inhibitor of the PPI will prevent this proximity, leading to a loss of signal.

  • HTRF: Uses a donor fluorophore (Europium cryptate) and an acceptor fluorophore. When excited, the donor transfers energy (FRET) to the acceptor only when they are close, causing the acceptor to emit light at a specific wavelength.[17][18][19] The time-resolved nature of the measurement reduces background fluorescence.[20]

  • AlphaLISA: Uses Donor and Acceptor beads. Upon excitation, the Donor bead releases singlet oxygen molecules which can travel up to 200 nm.[16][21] If an Acceptor bead is within this distance, it is activated and emits a strong luminescent signal.[15]

Proximity_Assay cluster_0 Interaction = Signal cluster_1 Inhibition = No Signal Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor <200nm ProteinA Protein A Donor->ProteinA ProteinB Protein B Acceptor->ProteinB ProteinA->ProteinB Interaction Signal Energy Transfer => SIGNAL Donor_I Donor Bead ProteinA_I Protein A Donor_I->ProteinA_I Acceptor_I Acceptor Bead ProteinB_I Protein B Acceptor_I->ProteinB_I Inhibitor Inhibitor ProteinA_I->Inhibitor NoSignal No Energy Transfer => NO SIGNAL Inhibitor->ProteinB_I Inhibition

Figure 3: Principle of a proximity-based assay for PPI inhibitors.

Protocol: AlphaLISA-Based PPI Inhibition Assay

  • Reagent Preparation:

    • AlphaLISA Buffer: Use a manufacturer-recommended buffer (e.g., AlphaLISA Immunoassay Buffer).

    • Protein Stocks: Prepare 4X working stocks of the two interacting proteins (e.g., one biotinylated, one GST-tagged) in AlphaLISA buffer.

    • Bead Stocks: Prepare 2X working stocks of Streptavidin-coated Donor beads and Anti-GST-conjugated Acceptor beads in AlphaLISA buffer. Crucial: These steps must be performed in subdued light conditions as the beads are photosensitive.

    • Compound Plates: Prepare 4X serial dilutions as described in the FP protocol.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X compound dilution (or DMSO vehicle) to the wells.

    • Add 5 µL of 4X biotinylated Protein A stock.

    • Add 5 µL of 4X GST-tagged Protein B stock.

    • Incubate for 30-60 minutes at room temperature. Rationale: Allows for the interaction (or its inhibition) to reach equilibrium before detection.

    • Add 10 µL of the 2X AlphaLISA bead mixture (pre-mixed Donor and Acceptor beads).

    • Seal the plate with an aluminum foil seal, incubate for 60 minutes at room temperature in the dark.

    • Read on an AlphaLISA-capable plate reader.

  • Controls for a Self-Validating System:

    • 0% Inhibition (Max Signal): Both proteins + beads + DMSO vehicle.

    • 100% Inhibition (Min Signal): Buffer + beads + DMSO vehicle (or only one protein partner).

    • Counter-Screening: It is wise to run a counter-screen with beads that interact directly to identify compounds that quench the AlphaLISA signal non-specifically.[22]

Section 3: Cell-Based Assays for Physiological Relevance

Once a compound shows activity in a biochemical assay, its efficacy must be confirmed in a cellular context. A cell-based assay can determine if the compound is cell-permeable and can inhibit the target in its native environment.

Principle of the Assay: A common approach is to use a cell line where a specific kinase signaling pathway is active and leads to a measurable downstream event, such as the phosphorylation of a substrate or the activation of a reporter gene. An effective inhibitor will block this pathway, reducing the downstream signal.

Cell_Pathway cluster_cell Inside the Cell Receptor Receptor Kinase_A Target Kinase Receptor->Kinase_A Activates Kinase_B Downstream Kinase Kinase_A->Kinase_B Substrate Substrate Kinase_B->Substrate Phosphorylates P_Substrate Phospho- Substrate (pS) Measurement Measure pS Levels (e.g., Cellular ELISA) P_Substrate->Measurement Quantify Inhibitor Pyrazole Inhibitor Inhibitor->Kinase_A Inhibits

Figure 4: Inhibition of a cellular kinase signaling pathway.

Protocol: General Cell-Based Phosphorylation Assay

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) under standard conditions.

    • Seed cells into a 96-well culture plate at an optimized density and allow them to adhere overnight. Rationale: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to artifacts.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in cell culture medium.

    • Remove the old medium from the cells and replace it with the compound-containing medium. Include DMSO vehicle controls.

    • Incubate for a predetermined time (e.g., 2-24 hours). Rationale: The incubation time must be long enough to see a change in the phosphorylation status of the downstream substrate but short enough to avoid secondary effects or cytotoxicity.

  • Cell Lysis and Detection:

    • Wash the cells with cold PBS.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors are essential to preserve the phosphorylation state of the target proteins.

    • Quantify the level of the phosphorylated downstream substrate in the lysate using a sandwich ELISA or a proximity-based assay (e.g., HTRF, AlphaLISA).[12] These kits use one antibody to capture the total substrate protein and a second, phospho-specific antibody for detection.

  • Controls for a Self-Validating System:

    • Vehicle Control: Cells treated with DMSO to establish the baseline level of pathway activity.

    • Positive Control: A known inhibitor to confirm that the pathway can be modulated.

    • Cytotoxicity Counter-Screen: Parallel treatment of cells with the compound followed by a cell viability assay (e.g., CellTiter-Glo®, XTT[11]) is essential. This distinguishes true pathway inhibition from non-specific cell death.

Section 4: Data Analysis and Assay Validation

Rigorous data analysis and assay validation are paramount to ensure the generation of high-quality, reproducible results.

4.1. Dose-Response Curves and IC50 Determination Data from serial dilutions should be plotted with the compound concentration on the x-axis (log scale) and the percent inhibition on the y-axis. A sigmoidal dose-response curve can then be fitted to the data using a four-parameter logistic equation to determine the IC50 (the concentration of inhibitor required to reduce the signal by 50%).

Table 1: Hypothetical Dose-Response Data for a Pyrazole Derivative

Log [Compound] (M)% Inhibition
-9.02.5
-8.58.1
-8.025.6
-7.551.2
-7.078.9
-6.592.3
-6.098.1
-5.599.2
Calculated IC50 32.4 nM

4.2. Key Assay Performance Metrics For HTS, the quality of the assay is assessed using statistical parameters. These metrics should be monitored throughout the screening campaign to ensure consistency.

Table 2: Assay Validation Parameters

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(High Control) / Mean(Low Control)> 5Measures the dynamic range of the assay.
Z-Factor (Z') 1 - [3*(SDHigh + SDLow) / |MeanHigh - MeanLow|]> 0.5A measure of assay quality that accounts for both signal window and data variation. A Z' > 0.5 indicates an excellent assay for screening.[14][23]

Conclusion

The development of bioassays for novel compounds like this compound derivatives is a systematic process that integrates chemistry, biology, and data science. By starting with a logical, hypothesis-driven approach to target selection and employing a tiered screening strategy—progressing from robust biochemical assays to physiologically relevant cellular models—researchers can efficiently identify and characterize promising new therapeutic candidates. The protocols and principles outlined in this guide provide a validated roadmap for this critical phase of the drug discovery journey.

References

"scale-up synthesis of 5-ethyl-1H-pyrazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Scale-Up Synthesis of 5-ethyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Guide for Process Development

Abstract: This document provides a detailed, three-step synthetic protocol for the scale-up production of this compound, a valuable heterocyclic building block in the pharmaceutical and agrochemical industries.[1][2] The synthesis is designed for robustness and scalability, proceeding from the base-catalyzed formylation of ethyl 3-oxopentanoate, followed by a Knorr-type pyrazole synthesis, and culminating in the saponification of the intermediate ester. This guide emphasizes the rationale behind procedural choices, critical process parameters for scale-up, safety considerations, and in-process controls to ensure a high-yielding and reproducible outcome.

Introduction and Strategic Overview

Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates.[1] The title compound, this compound, serves as a key precursor for various active pharmaceutical ingredients (APIs) and other high-value chemicals. The synthetic strategy detailed herein is based on the classical and highly reliable Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with hydrazine.[3][4][5]

The overall process is segmented into three distinct stages to facilitate process control and optimization:

  • Synthesis of Intermediate 1 (I-1): Ethyl 2-formyl-3-oxopentanoate via a base-catalyzed Claisen condensation.

  • Synthesis of Intermediate 2 (I-2): Ethyl 5-ethyl-1H-pyrazole-4-carboxylate through acid-catalyzed cyclocondensation with hydrazine hydrate.

  • Synthesis of Final Product (FP): this compound via saponification of the ethyl ester.

This application note provides the detailed methodology for each stage, including mechanistic insights, process safety, and analytical checkpoints.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from commercially available starting materials to the final product.

G SM1 Ethyl 3-oxopentanoate + Ethyl Formate I1 Intermediate 1 (I-1) Ethyl 2-formyl-3-oxopentanoate SM1->I1 Step 1: Claisen Condensation Base Sodium Ethoxide (Base) Base->SM1 I2 Intermediate 2 (I-2) Ethyl 5-ethyl-1H-pyrazole-4-carboxylate I1->I2 Step 2: Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrate Hydrazine->I1 FP Final Product (FP) This compound I2->FP Step 3: Saponification AcidWorkup Acidic Workup (HCl) Hydrolysis NaOH (aq) Hydrolysis->I2 AcidWorkup->FP Protonation & Precipitation G cluster_0 Knorr Pyrazole Synthesis Mechanism I1 Dicarbonyl (I-1) Hydrazone Hydrazone Intermediate I1->Hydrazone 1. Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Hemiaminal Hydrazone->Cyclized 2. Intramolecular   Cyclization I2 Pyrazole Product (I-2) Cyclized->I2 3. Dehydration (-H₂O)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Ethyl-1H-pyrazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals

Welcome to the technical support center for the synthesis of 5-ethyl-1H-pyrazole-4-carboxylic acid. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower researchers in overcoming common challenges and optimizing their synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering systematic solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Symptoms:

  • Minimal or no solid product precipitates upon cooling or acidification.

  • Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows faint or no product spot.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The cyclocondensation reaction between the hydrazine and the 1,3-dicarbonyl precursor may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress closely using TLC. Extend the reaction time if starting materials are still present. Consider a moderate increase in temperature, ensuring it does not lead to decomposition. Ensure efficient stirring throughout the reaction.
Incorrect Stoichiometry An improper molar ratio of reactants can lead to the formation of side products or leave unreacted starting materials.Carefully verify the molar equivalents of all reactants. Typically, a slight excess of hydrazine hydrate may be used to drive the reaction to completion.
Poor Quality Reagents Degradation of starting materials, particularly the 1,3-dicarbonyl compound or hydrazine hydrate, can significantly impact the yield.Use freshly opened or properly stored reagents. The purity of the 1,3-dicarbonyl precursor is critical. If necessary, purify the starting materials before use.
Suboptimal pH The Knorr pyrazole synthesis is often acid-catalyzed.[1][2] An incorrect pH can hinder the key condensation steps.Ensure the reaction medium is appropriately acidic. A small amount of a catalyst like glacial acetic acid is often employed.[3] However, excessively strong acidic conditions can lead to unwanted side reactions.
Product Solubility The desired carboxylic acid product might be more soluble in the reaction solvent than anticipated, preventing efficient precipitation.If precipitation is the isolation method, try adding an anti-solvent or concentrating the reaction mixture. Alternatively, consider an extraction-based workup.
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots observed on the TLC plate of the crude product.

  • The isolated product has a low melting point or a broad melting range.

  • NMR or Mass Spectrometry data indicates the presence of unexpected species.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Regioisomer Formation When using unsymmetrical 1,3-dicarbonyl compounds, the reaction with hydrazine can lead to the formation of two different pyrazole regioisomers.[4]Careful selection of starting materials can favor the desired isomer. In some cases, separation of the regioisomers can be achieved through column chromatography or recrystallization.
Side Reactions of Hydrazine Hydrazine can undergo side reactions, especially at elevated temperatures or in the presence of certain impurities.Maintain the recommended reaction temperature and use high-purity hydrazine.
Decomposition The starting materials or the product may be unstable under the reaction conditions, leading to decomposition products.Avoid excessive temperatures and prolonged reaction times. If the reaction is exothermic, ensure adequate cooling is provided during reagent addition.
Incomplete Hydrolysis (if starting from an ester) If the synthesis involves the hydrolysis of a pyrazole-4-carboxylate ester, incomplete hydrolysis will result in a mixture of the acid and ester.Ensure complete hydrolysis by using a sufficient amount of base (e.g., NaOH or KOH) and adequate reaction time. Monitor the reaction by TLC until the ester spot disappears.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to crystallize.

  • The product remains oily or gummy.

  • Column chromatography fails to provide a clean separation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Residual Solvent Trapped solvent molecules can interfere with crystallization.Ensure the product is thoroughly dried under vacuum. Gentle heating can sometimes help remove residual solvent.
Persistent Impurities Certain impurities may co-crystallize with the product or prevent crystallization altogether.Consider alternative purification methods. If recrystallization fails, column chromatography with a carefully selected solvent system may be effective. Conversion of the pyrazole to an acid addition salt can facilitate purification through precipitation or crystallization.[5]
Product is an Oil at Room Temperature Some pyrazole derivatives are low-melting solids or oils.If the product is indeed an oil, purification by column chromatography is the most suitable method.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and classical method is the Knorr pyrazole synthesis.[1][2] This involves the cyclocondensation reaction of a hydrazine (in this case, hydrazine hydrate) with a suitable 1,3-dicarbonyl compound. For this compound, a common precursor would be an ethyl 2-formyl-3-oxopentanoate or a related derivative.

Q2: How can I control the regioselectivity of the reaction?

A2: Regioselectivity in pyrazole synthesis is a well-known challenge when using unsymmetrical dicarbonyl compounds. The more electrophilic carbonyl group will typically be attacked first by the more nucleophilic nitrogen of the hydrazine. Modifying the substituents on the dicarbonyl compound can influence the electronics and sterics, thereby directing the cyclization to favor one regioisomer.

Q3: What are the key reaction parameters to monitor for optimization?

A3: The critical parameters to monitor and optimize include:

  • Temperature: To ensure the reaction proceeds at a reasonable rate without causing decomposition.

  • Reaction Time: To allow for complete conversion of the starting materials.

  • Solvent: The choice of solvent can influence solubility and reaction rates. Ethanol is a commonly used solvent.[6]

  • Catalyst: While some reactions proceed without a catalyst, an acid catalyst is often beneficial.[1][2]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the pyrazole ring.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Ethyl-1H-pyrazole-4-carboxylate

This protocol describes a common two-step approach where the pyrazole ester is first synthesized and then hydrolyzed to the carboxylic acid.

Step 1: Synthesis of Ethyl 5-Ethyl-1H-pyrazole-4-carboxylate

This step is based on the Knorr pyrazole synthesis.

Materials:

  • Ethyl 2-formyl-3-oxopentanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxopentanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[7]

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3).

  • The this compound should precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Ester Synthesis cluster_step2 Step 2: Hydrolysis Start1 Ethyl 2-formyl-3-oxopentanoate + Hydrazine Hydrate Reaction1 Cyclocondensation (Knorr Synthesis) Start1->Reaction1 Ethanol, Acetic Acid Workup1 Solvent Removal & Column Chromatography Reaction1->Workup1 Product1 Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Workup1->Product1 Start2 Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Product1->Start2 Reaction2 Saponification Start2->Reaction2 NaOH, Water Workup2 Acidification & Precipitation Reaction2->Workup2 HCl Product2 This compound Workup2->Product2

Caption: Synthetic workflow for this compound.

Visualization of the Knorr Pyrazole Synthesis Mechanism

KnorrMechanism Dicarbonyl Ethyl 2-formyl-3-oxopentanoate O=CH-CH(COOEt)-C(=O)Et Intermediate1 Imine/Enamine Intermediate Formation of C=N bond Dicarbonyl:f1->Intermediate1:f0 + Hydrazine Hydrazine Hydrazine H₂N-NH₂ Hydrazine:f1->Intermediate1:f0 Intermediate2 Cyclization Intramolecular nucleophilic attack Intermediate1:f1->Intermediate2:f0 Intermediate3 Dehydration Elimination of water Intermediate2:f1->Intermediate3:f0 Product Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Aromatic pyrazole ring formed Intermediate3:f1->Product:f0

Caption: Mechanism of the Knorr pyrazole synthesis.

IV. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. --INVALID-LINK--

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. SpringerLink. --INVALID-LINK--

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. --INVALID-LINK--

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. --INVALID-LINK--

  • Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. --INVALID-LINK--

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Semantic Scholar. --INVALID-LINK--

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. --INVALID-LINK--

  • Unit 4 Pyrazole. (2018). Slideshare. --INVALID-LINK--

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. --INVALID-LINK--

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. --INVALID-LINK--

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. --INVALID-LINK--

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. --INVALID-LINK--

  • Method for purifying pyrazoles. (n.d.). Google Patents. --INVALID-LINK--

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Mechanism for the formation of pyrazole. ResearchGate. --INVALID-LINK--

  • How to Synthesize 4-PYRAZOLECARBOXYLIC ACID?. Guidechem. --INVALID-LINK--

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI. --INVALID-LINK--

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. --INVALID-LINK--

  • Ethyl pyrazole-4-carboxylate synthesis. ChemicalBook. --INVALID-LINK--

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. --INVALID-LINK--

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. --INVALID-LINK--

  • pyrazole.pdf. CUTM Courseware. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. --INVALID-LINK--

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. --INVALID-LINK--

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents. --INVALID-LINK--

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Sciencedomain.org. --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Ethyl-1H-Pyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-ethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and by-products encountered during its synthesis. Our approach is grounded in established chemical principles to ensure you can not only solve problems but also understand their root causes.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound typically follows a variation of the Knorr pyrazole synthesis.[1][2] This classic and robust method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] For the target molecule, a common route involves the preparation of an ethyl 2-formyl-3-oxopentanoate intermediate, which is then cyclized with hydrazine.

The primary challenge in this synthesis is controlling the regioselectivity of the cyclization reaction. Because the 1,3-dicarbonyl precursor is unsymmetrical, the two nitrogen atoms of hydrazine can attack the two different carbonyl groups, leading to the formation of two regioisomeric pyrazole products: the desired this compound and the undesired 3-ethyl-1H-pyrazole-4-carboxylic acid. The ratio of these isomers can be influenced by reaction conditions such as temperature, pH, and solvent.

This guide will address the identification and mitigation of this primary isomeric by-product, as well as other potential impurities that may arise.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiment.

Question 1: My final product is a mixture of two isomers that are difficult to separate. How can I confirm the identity of the desired 5-ethyl isomer and the 3-ethyl by-product?

Answer:

This is the most common issue in this synthesis. The formation of both 5-ethyl and 3-ethyl regioisomers is expected. Distinguishing between them requires careful analysis of spectroscopic data, primarily ¹H and ¹³C NMR.

Analytical Confirmation:

Compound Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (Desired Product) Pyrazole C3-H: ~7.9-8.1 (singlet)NH: Broad singlet, ~12-13Ethyl (CH₂): ~2.8-3.0 (quartet)Ethyl (CH₃): ~1.2-1.4 (triplet)Ester (OCH₂): ~4.2-4.4 (quartet)Ester (CH₃): ~1.2-1.4 (triplet)Pyrazole C5: ~145-150Pyrazole C3: ~135-140Pyrazole C4: ~110-115Carbonyl (C=O): ~162-165Ethyl (CH₂): ~20-25Ethyl (CH₃): ~12-15
Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (By-product) Pyrazole C5-H: ~8.0-8.2 (singlet)NH: Broad singlet, ~12-13Ethyl (CH₂): ~2.7-2.9 (quartet)Ethyl (CH₃): ~1.2-1.4 (triplet)Ester (OCH₂): ~4.2-4.4 (quartet)Ester (CH₃): ~1.2-1.4 (triplet)Pyrazole C3: ~150-155Pyrazole C5: ~130-135Pyrazole C4: ~110-115Carbonyl (C=O): ~162-165Ethyl (CH₂): ~20-25Ethyl (CH₃): ~12-15

Note: These are predicted values and should be used as a guide. Actual chemical shifts can vary based on solvent and concentration. It is highly recommended to perform 2D NMR experiments like HMBC and NOESY for unambiguous structure elucidation.

Troubleshooting Protocol: Isomer Identification

  • Acquire High-Resolution NMR: Obtain ¹H and ¹³C NMR spectra of your product mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Identify Key Signals: Locate the pyrazole ring proton singlet and the ethyl group signals for both isomers.

  • Utilize 2D NMR:

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between the ethyl group protons and the pyrazole ring carbons. For the 5-ethyl isomer, the ethyl CH₂ protons should show a correlation to C5 and C4 of the pyrazole ring. For the 3-ethyl isomer, the ethyl CH₂ protons should correlate to C3 and C4.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can also be helpful. For the 5-ethyl isomer, irradiation of the ethyl CH₂ protons may show a NOE to the pyrazole NH proton.

Question 2: My reaction yield is low, and I have a significant amount of a sticky, oily residue. What could this be?

Answer:

A low yield accompanied by an oily residue often points to incomplete reaction or the formation of intermediate species that have not fully cyclized. The most likely culprits are the hydrazone or enamine intermediates.

Causality:

The Knorr pyrazole synthesis proceeds through a hydrazone intermediate.[1] If the subsequent intramolecular cyclization is not complete, this intermediate will remain in your reaction mixture. These hydrazones are often less crystalline and can appear as oils. Incomplete formylation of the starting beta-ketoester can also lead to unreacted starting material which may be difficult to separate.

G caption Potential points of failure leading to by-products.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. If the reaction has stalled at room temperature, gentle heating (e.g., to 40-60 °C) can often promote the cyclization step. Monitor the reaction progress by TLC or LC-MS.

  • Acid Catalysis: The cyclization step is often catalyzed by acid.[4] If you are running the reaction under neutral conditions, the addition of a catalytic amount of a mild acid (e.g., acetic acid) can significantly improve the rate of cyclization and the overall yield.

  • Water Removal: The cyclization step releases a molecule of water. In some cases, removing this water can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the reaction is run at a higher temperature in a suitable solvent like toluene.

Question 3: After saponification of the ethyl ester, I am having trouble isolating the carboxylic acid. My aqueous layer remains colored, and extraction is not giving me a clean product.

Answer:

This issue often arises from the presence of highly polar by-products or incomplete hydrolysis of the ester. The pyrazole ring itself can chelate metal ions, which can sometimes lead to colored solutions.

Causality:

If the hydrolysis of the ethyl ester to the carboxylic acid is incomplete, you will have a mixture of the starting ester and the product acid. The ester is less polar and will prefer the organic phase during extraction, while the carboxylate salt will be in the aqueous phase. If both are present, it can lead to emulsification and poor separation. Additionally, hydrazine is a good reducing agent and can sometimes lead to small amounts of colored impurities.

G Start Crude Ethyl Ester Mixture Step1 Saponification (e.g., NaOH, EtOH/H₂O) Start->Step1 Step2 Acidification (e.g., HCl to pH 2-3) Step1->Step2 Trouble1 Incomplete Hydrolysis Step1->Trouble1 Step3 Extraction with Organic Solvent Step2->Step3 Trouble2 Incorrect pH for Precipitation Step2->Trouble2 End Pure Carboxylic Acid Step3->End Trouble3 Emulsion Formation Step3->Trouble3 caption Troubleshooting the hydrolysis and work-up.

Troubleshooting Protocol: Clean Hydrolysis and Work-up

  • Ensure Complete Hydrolysis: Monitor the saponification reaction by TLC or LC-MS to ensure all of the starting ester has been consumed. If the reaction is sluggish, you can increase the temperature or the concentration of the base.

  • Proper Acidification: After hydrolysis, the pyrazole-4-carboxylate salt is in the aqueous layer. To precipitate the carboxylic acid, you must acidify the solution. Use a pH meter to carefully adjust the pH to around 2-3 with a strong acid like HCl. The carboxylic acid should precipitate as a solid.

  • Purification by Recrystallization: If the precipitated solid is still impure, recrystallization is often an effective purification method. A solvent system such as ethanol/water or isopropanol/water is a good starting point.

  • Charcoal Treatment: If your product is colored, you can try treating a solution of the crude product with activated charcoal to remove colored impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A good and commercially available starting material is ethyl 2-ethyl-3-oxobutanoate.[5][6] This can be formylated at the C2 position using a reagent like ethyl formate with a base such as sodium ethoxide, followed by cyclization with hydrazine.

Q2: Can I use a substituted hydrazine to make an N-substituted pyrazole?

A2: Yes, using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is a common way to produce N-substituted pyrazoles. However, be aware that this can further complicate the issue of regioselectivity, as you can now form two different N-substituted regioisomers.

Q3: My NMR shows a singlet around 8 ppm, but I'm not sure if it's the 3-H or 5-H of the pyrazole. Is there a general rule?

A3: While it can be difficult to assign with certainty without 2D NMR, in many pyrazole-4-carboxylate systems, the C5-H is slightly downfield from the C3-H. However, this is not a hard and fast rule and can be influenced by the substituent at the other position. For unambiguous assignment, 2D NMR is essential.

Q4: Are there any safety concerns with this reaction?

A4: Yes. Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] Reactions involving strong bases like sodium ethoxide should be carried out under an inert atmosphere to prevent reaction with moisture.

References

Technical Support Center: Troubleshooting Pyrazole Ring Formation with Ethyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the intricacies of pyrazole ring formation using ethyl precursors. This guide is structured to provide in-depth, practical solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot and optimize your synthetic routes effectively.

Introduction to Pyrazole Synthesis with Ethyl Precursors

The synthesis of the pyrazole core, a key scaffold in numerous pharmaceuticals, frequently employs the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, often utilizing readily available ethyl precursors like ethyl acetoacetate.[1] While seemingly straightforward, this reaction is nuanced, with success hinging on a delicate balance of reaction conditions. This guide will address common pitfalls and provide robust solutions in a practical question-and-answer format.

Frequently Asked Questions: The Fundamentals

Before diving into specific troubleshooting scenarios, let's establish a firm understanding of the core reaction.

Q: What is the general mechanism for the Knorr-type synthesis of a pyrazolone from a β-ketoester and hydrazine?

A: The reaction proceeds through a well-established acid-catalyzed cyclocondensation pathway. Understanding this mechanism is the first step in diagnosing any issues in your synthesis. The key steps are:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Cyclization and Elimination: This leads to a cyclic intermediate which then eliminates ethanol to form the final pyrazolone product. The pyrazolone can exist in tautomeric forms, including an aromatic hydroxyl-pyrazole form.[2]

Knorr_Mechanism start Ethyl Acetoacetate + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H2O) cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization product Pyrazolone Product cyclic_intermediate->product Elimination (-EtOH)

Caption: Knorr pyrazolone synthesis mechanism.

Q: What are the key reaction parameters I need to control for a successful pyrazole synthesis?

A: Optimization is crucial. The following table summarizes the most critical parameters and their general impact on the reaction outcome.

ParameterGeneral RecommendationRationale & Potential Issues
pH / Catalyst Weakly acidic conditions (e.g., a few drops of acetic acid).Acid catalysis is essential for both hydrazone formation and the subsequent cyclization/dehydration steps.[3][4] Too much acid can lead to side reactions, while insufficient catalysis will slow or stall the reaction.
Temperature Room temperature to moderate heating (e.g., 60-100°C).Higher temperatures can accelerate the reaction but may also promote the formation of colored impurities and degradation of starting materials or products.[5]
Solvent Protic solvents like ethanol or propanol are common. Aprotic dipolar solvents (e.g., DMAc) can also be effective.[6]The solvent affects the solubility of reactants and intermediates and can influence regioselectivity.[7]
Reactant Purity Use high-purity starting materials.Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to a complex mixture of side products, complicating purification and lowering yields.[5]
Reaction Time Monitor by TLC until the starting material is consumed.Prolonged reaction times are not always beneficial and can lead to increased byproduct formation.[5]
Q: How should I handle hydrazine and its derivatives safely?

A: Hydrazine and its derivatives are toxic and should always be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood.[8]

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during pyrazole synthesis in a question-and-answer format.

Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the common causes?

A: This is a frequent issue that can often be traced back to a few key factors:

  • Insufficient Catalysis: The reaction is typically acid-catalyzed.[9] Without a catalyst, or with an inappropriate one, the reaction may not proceed at a reasonable rate. Ensure you have added a suitable acid catalyst, such as a few drops of glacial acetic acid.

  • Reaction Temperature: While some Knorr syntheses proceed at room temperature, many require heating to overcome the activation energy barrier, particularly for the dehydration and cyclization steps.[2] If you are running the reaction at room temperature without success, try heating it to around 80-100°C.

  • Purity of Starting Materials: Impurities in your ethyl precursor or hydrazine can inhibit the reaction or lead to competing side reactions that consume the starting materials.[5] It is advisable to use freshly distilled or purified reagents if their quality is in doubt.

  • Water Content: While the reaction produces water, starting with excessively wet reagents or solvents can sometimes hinder the reaction equilibrium, especially in the initial hydrazone formation step.

Q: I suspect my acid catalyst is the issue. How do I choose the right one and optimize its concentration?

A: The choice and amount of acid catalyst are critical.

  • Catalyst Choice: For most standard Knorr-type syntheses with ethyl acetoacetate, a weak Brønsted acid like glacial acetic acid is sufficient and effective.[2] Stronger acids can sometimes promote side reactions or degradation. In some cases, Lewis acids have also been employed to promote the reaction.[10][11]

  • Optimization: Start with a catalytic amount (e.g., 3-5 drops for a small-scale reaction). The optimal pH is typically weakly acidic.[5] You can perform small-scale trial reactions with varying amounts of catalyst to find the sweet spot for your specific substrates. Monitoring these trials by TLC is an efficient way to gauge the reaction rate and byproduct formation. Acid catalysis has a significant effect on the rate of both pyrazole formation and subsequent thioesterification.[3]

Q: Could the solvent be the reason for my low yield? What are the best practices for solvent selection?

A: Yes, the solvent plays a multifaceted role.

  • Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Ethanol, propanol, and acetic acid are common choices that generally work well.[2][12]

  • Regioselectivity: The solvent can influence the regioselectivity of the reaction when using unsymmetrical precursors. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.[7]

  • Aprotic vs. Protic: While polar protic solvents are traditional, dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) have been reported to give better results than ethanol for certain substrates, particularly in the reaction of aryl hydrazines with 1,3-diketones.[6]

Formation of Side Products and Impurities

Q: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[10][13] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl groups.

Regioselectivity start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Attack at Carbonyl A start->path_a Pathway A path_b Attack at Carbonyl B start->path_b Pathway B isomer_a Regioisomer A path_a->isomer_a Cyclization isomer_b Regioisomer B path_b->isomer_b Cyclization

Caption: Competing pathways leading to regioisomers.

Here are some strategies to improve regioselectivity:

  • Electronic Effects: The initial attack is often directed by the electronic properties of the two carbonyl groups. A more electrophilic carbonyl will be attacked preferentially. For example, in a β-ketoester, the ketone is generally more reactive than the ester.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

  • Solvent Choice: As mentioned, fluorinated alcohols can enhance regioselectivity.[7] It is worth screening a few different solvents to see their effect.

  • pH Control: The pH of the reaction can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound, which in turn can affect which carbonyl is more reactive.

Q: My main product is a pyrazolone, but I want the fully aromatic pyrazole. How can I achieve this?

A: The reaction of a β-ketoester with hydrazine naturally leads to a pyrazolone.[2] Pyrazolones are tautomers of hydroxypyrazoles and are often the thermodynamically favored product.[2] To obtain a fully substituted, non-hydroxylated pyrazole, you would typically need to start with a 1,3-diketone instead of a β-ketoester. If you must use a β-ketoester precursor, the resulting pyrazolone would need to be chemically modified in subsequent steps (e.g., conversion of the hydroxyl group to a leaving group and reduction) to obtain the desired pyrazole, which can be a non-trivial process.

Q: My reaction mixture has a strong yellow/red color, and I have many impurities. What is causing this, and how can I prevent it?

A: This is a common observation, especially when using phenylhydrazine.[12]

  • Hydrazine Decomposition/Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, which can form colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.

  • Side Reactions at Elevated Temperatures: High reaction temperatures can promote various side reactions and decomposition pathways, leading to a complex and colored crude product. Try running the reaction at a lower temperature for a longer period.

  • Purity of Hydrazine: Using aged or impure hydrazine can introduce colored impurities from the start. Using a freshly opened bottle or purifying the hydrazine before use is recommended.

Product Isolation and Purification Challenges

Q: I am having trouble crystallizing my pyrazole product. What are some effective recrystallization techniques?

A: Recrystallization is a powerful purification technique for pyrazoles, but finding the right conditions is key.

  • Single-Solvent Recrystallization: The ideal solvent is one in which your pyrazole is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents to try include ethanol, methanol, isopropanol, and ethyl acetate.[14][15]

  • Mixed-Solvent Recrystallization: If a suitable single solvent cannot be found, a mixed-solvent system is often effective. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Allow the solution to cool slowly to induce crystallization.[14] A common combination is ethanol/water.[15]

  • Seeding: If you have a small amount of pure product from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[14]

Q: How can I remove persistent colored impurities from my final product?

A: If recrystallization alone does not yield a colorless product, you can try treatment with activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve your crude pyrazole in the minimum amount of hot recrystallization solvent.

  • Add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Activated charcoal can also adsorb your desired product, which may lead to a lower yield.[14]

Q: My pyrazole is a basic compound and streaks on a standard silica gel column. How can I purify it using chromatography?

A: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and low recovery. Here are two effective strategies:

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your eluent system.

  • Using an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is a representative example of the Knorr pyrazole synthesis.[16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture in an oil bath at 100°C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the ethyl acetoacetate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
  • Dissolution: Transfer the crude pyrazole to an Erlenmeyer flask and add a minimal amount of a "good" hot solvent (e.g., ethanol) to dissolve it completely.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of the "good" hot solvent to just re-dissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of the cold "poor" solvent, and dry them.[14]

References

"strategies to avoid unwanted isomer formation in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Unwanted isomer formation is a common bottleneck, leading to tedious purification and reduced yields. This resource provides field-proven strategies to control and eliminate this problem.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding isomer formation in pyrazole synthesis.

Q1: What is the primary cause of unwanted regioisomer formation in pyrazole synthesis?

A1: The most common cause is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted or unsubstituted hydrazine, famously known as the Knorr pyrazole synthesis.[1][2] The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two chemically different carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, leading to two different reaction pathways and ultimately, a mixture of two regioisomeric pyrazole products.[3][4]

Q2: What are the key factors that influence which isomer is the major product?

A2: The regiochemical outcome is a delicate balance of several factors. Understanding these is the first step to controlling the reaction:

  • Electronic Effects: The initial attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[5] For instance, a carbonyl adjacent to a strong electron-withdrawing group like a trifluoromethyl (-CF3) group is significantly more reactive.[4]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can physically obstruct the approach of the hydrazine, directing the reaction to the less sterically hindered carbonyl.[5]

  • Reaction pH: The acidity of the medium is crucial. Under acidic conditions, the nucleophilicity of the hydrazine nitrogens can be altered.[5] The mechanism itself can be influenced by whether the reaction proceeds through a neutral condensation or an acid-catalyzed pathway involving protonated intermediates.[1][3]

  • Solvent Choice: The solvent plays a surprisingly critical role. Protic solvents like ethanol can participate in the reaction mechanism, often leading to poor selectivity.[6][7] In contrast, specialized solvents can dramatically favor the formation of a single isomer.[6]

  • Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control, potentially altering the final isomer ratio.[5]

Q3: Is there a simple rule to predict the major isomer when reacting a substituted hydrazine (e.g., methylhydrazine) with an unsymmetrical 1,3-diketone?

A3: While not absolute, a useful guideline is to consider the nucleophilicity of the two hydrazine nitrogens and the electrophilicity of the two carbonyl carbons. For methylhydrazine, the NH2 group is generally considered the more nucleophilic nitrogen. This nitrogen will preferentially attack the more electrophilic carbonyl carbon of the 1,3-diketone. The subsequent cyclization then determines the final substitution pattern. However, this is a simplification, and the interplay of steric effects and reaction conditions can lead to the opposite outcome.[6]

Q4: My standard Knorr condensation in ethanol is giving me a 1:1 mixture of isomers. What is the first and simplest thing I should try to improve selectivity?

A4: The most impactful and often simplest change you can make is to switch the solvent.[8] Moving from ethanol to a non-nucleophilic, hydrogen-bond-donating fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically improve regioselectivity, often pushing the ratio to >95:5 in favor of one isomer.[6][7] These solvents facilitate the desired reaction pathway without competing as nucleophiles, which can be an issue with traditional alcohols.[6]

Q5: Beyond the Knorr synthesis, what other methods offer better intrinsic regiocontrol?

A5: Yes, if modifying the Knorr conditions is insufficient, several alternative strategies provide excellent regioselectivity from the outset:

  • Synthesis from α,β-Unsaturated Ketones/Alkynes: Reacting hydrazines with α,β-unsaturated ketones (like chalcones) or acetylenic ketones provides a defined point of initial attack, often leading to a single regioisomer.[4][9]

  • [3+2] Cycloaddition Reactions: These are powerful methods for building the pyrazole ring with high predictability. A classic example is the reaction of a diazo compound with an alkyne.[10]

  • Directed Metalation: This strategy involves creating a simple pyrazole core and then using a directing group to perform regioselective C-H activation and functionalization at a specific position, offering complete control over the substitution pattern.[11]

  • Catalytic Methods: Modern organic synthesis has produced numerous metal-catalyzed reactions (using Ru, Fe, Pd, etc.) that construct pyrazoles from precursors like 1,3-diols or hydrazones with high regioselectivity.[10][12]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

This is the most frequent challenge in pyrazole synthesis. When you observe a difficult-to-separate mixture of regioisomers, a systematic approach to optimizing the reaction conditions is necessary.

Root Cause Analysis:

The two carbonyls of your 1,3-diketone have similar steric and electronic environments, leading to non-selective attack by the hydrazine. The reaction solvent and pH are not providing a sufficient bias for one reaction pathway over the other.

Solutions & Optimization Strategies:

  • Solvent Modification (Highest Impact): As mentioned in the FAQ, changing the solvent is the most powerful tool. Fluorinated alcohols prevent the solvent from interfering as a nucleophile and can stabilize key intermediates, favoring one pathway.[6][7]

    • Action: Replace ethanol or methanol with HFIP or TFE. Often, the reaction can be run at room temperature with excellent results. See Protocol 1 for a detailed procedure.

  • pH Control: The reaction mechanism is pH-dependent.[1]

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, HCl) can favor the attack of the more basic nitrogen of a substituted hydrazine.[4] However, complex kinetics, including autocatalysis, have been observed under neutral conditions.[1]

    • Aprotic Dipolar Solvents: Using solvents like N,N-dimethylacetamide (DMAc) at room temperature, sometimes with the hydrazine hydrochloride salt, has been shown to provide good yields and high regioselectivity.[4]

  • Leverage Steric and Electronic Handles: If you have the flexibility to modify your starting materials, you can design in a bias.

    • Electronic Bias: Introduce a potent electron-withdrawing group (e.g., -CF₃) on one side of the diketone. The hydrazine will be strongly directed to the carbonyl carbon adjacent to this group.[4]

    • Steric Bias: Place a bulky group (e.g., tert-butyl) near one carbonyl to sterically shield it, forcing the reaction to the other site.

The following diagram illustrates the two competing pathways in the Knorr synthesis.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Start1 Unsymmetrical 1,3-Diketone (R1 ≠ R2) AttackA Attack at C1 Start1->AttackA More electrophilic C or less hindered C AttackB Attack at C2 Start1->AttackB Less electrophilic C or more hindered C Start2 Substituted Hydrazine (R3-NH-NH2) Start2->AttackA Start2->AttackB InterA Intermediate A AttackA->InterA DehydrateA Cyclization & Dehydration InterA->DehydrateA ProductA Regioisomer 1 DehydrateA->ProductA InterB Intermediate B AttackB->InterB DehydrateB Cyclization & Dehydration InterB->DehydrateB ProductB Regioisomer 2 DehydrateB->ProductB

Caption: Competing pathways in the Knorr pyrazole synthesis.
Problem 2: My Isomers Are Formed and Are Extremely Difficult to Separate.

Even after optimization, you may be left with a mixture of isomers. Their similar polarities and physical properties can make purification by standard column chromatography a significant challenge.[8]

Solutions & Optimization Strategies:

  • Advanced Chromatographic Methods:

    • Silica Gel Modification: For basic pyrazole compounds, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) can prevent peak tailing and improve resolution.

    • Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica gel, as the different separation mechanisms may provide the selectivity you need.[8]

  • Fractional Crystallization: This is a powerful technique if a suitable solvent can be found.

    • Action: Systematically screen a range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/heptane). The goal is to find a system where one isomer is significantly less soluble than the other, allowing it to crystallize out selectively.[8]

  • Derivatization / Salt Formation: Exploit the chemical properties of your isomers.

    • Action: The pyrazole ring contains basic nitrogen atoms. Treat the isomer mixture with a carefully chosen acid (e.g., HCl, oxalic acid, or a chiral acid if applicable). The resulting salts will have vastly different physical properties (like solubility) from the free bases and potentially from each other, enabling separation by crystallization. The desired isomer can then be recovered by basification.[8]

Data Presentation

The choice of solvent can have a profound impact on the regiochemical outcome of the reaction. The table below summarizes literature findings on the reaction of various 1,3-diketones with methylhydrazine, highlighting the superior performance of fluorinated alcohols.

Table 1: Effect of Solvent on Regioselectivity in N-Methylpyrazole Synthesis [6][7]

1,3-Diketone Substituents (R¹, R²)SolventRegioisomer Ratio (Desired : Undesired)Yield (%)
R¹ = Phenyl, R² = CF₃Ethanol1 : 1.285
R¹ = Phenyl, R² = CF₃TFE99 : 187
R¹ = Phenyl, R² = CF₃HFIP99 : 192
R¹ = 2-Furyl, R² = C₂F₅Ethanol1 : 175
R¹ = 2-Furyl, R² = C₂F₅HFIP99 : 182
R¹ = 4-Cl-Ph, R² = CH₃Ethanol2.3 : 188
R¹ = 4-Cl-Ph, R² = CH₃TFE99 : 195

Data compiled from studies demonstrating the effect of fluorinated alcohols. "Desired" isomer refers to the 5-aryl/alkyl-3-fluoroalkyl product.

Experimental Protocols
Protocol 1: Highly Regioselective Knorr Condensation Using HFIP

This protocol details a general procedure for achieving high regioselectivity through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

  • Methylhydrazine (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2-0.3 M solution)

  • Round-bottom flask with magnetic stir bar

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in the appropriate volume of HFIP (e.g., 3-5 mL).

  • Begin stirring the solution at room temperature (20-25 °C).

  • Add methylhydrazine (1.1 mmol) to the solution dropwise over 1-2 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure, major regioisomer.

Visualization: Decision & Experimental Workflows

The following diagrams illustrate key decision-making processes and experimental flows for optimizing regioselectivity.

G start Start: Poor Regioselectivity (Isomer Mixture) q1 Is modifying Knorr conditions an option? start->q1 a1_yes Change Solvent to HFIP or TFE (See Protocol 1) q1->a1_yes Yes a1_no Explore Alternative Synthetic Routes q1->a1_no No q2 Did solvent change solve the issue? a1_yes->q2 q3 Can you redesign the starting materials? a1_no->q3 a2_yes End: Desired Isomer Achieved q2->a2_yes Yes a2_no Optimize pH or Temperature q2->a2_no No a2_no->a1_no a3_yes Use α,β-unsaturated ketones or introduce strong electronic/steric bias q3->a3_yes Yes a3_no Use a different cycloaddition strategy (e.g., with diazo compounds) q3->a3_no No end_alt End: Regiocontrolled Synthesis a3_yes->end_alt a3_no->end_alt

Caption: Decision workflow for troubleshooting regioselectivity.

G cluster_synthesis Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis p1 Reaction Setup (Solvent, Temp) p2 Controlled Reagent Addition p1->p2 p3 Monitor Progress (TLC, LC-MS) p2->p3 p4 Quench & Liquid-Liquid Extraction p3->p4 p5 Dry & Concentrate p4->p5 p6 Purification (Chromatography or Crystallization) p5->p6 p7 Characterization (NMR, MS) p6->p7 p8 Confirm Isomer Ratio & Purity p7->p8

Caption: General experimental workflow for pyrazole synthesis.

References

Technical Support Center: Improving Yield in the Synthesis of 5-Ethyl-1H-Pyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-ethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work. This document is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthetic strategy for this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and robust synthesis is a three-step process that offers good control over the final product's structure. It can be broken down as follows:

  • Knoevenagel Condensation: The synthesis typically begins with a Knoevenagel condensation between propionaldehyde and ethyl cyanoacetate. This reaction forms an ethyl 2-cyano-3-ethylacrylate intermediate. The choice of base and solvent is critical at this stage to maximize yield and ensure the correct isomer is formed.[1][2]

  • Michael Addition & Cyclization: The intermediate from step 1 is then reacted with hydrazine hydrate. This step proceeds via a Michael addition of hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring. The product at this stage is ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

  • Saponification (Hydrolysis): The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to precipitate the final product.[3][4]

This route is favored due to the wide availability and low cost of the starting materials and the generally reliable nature of the reactions.

Q2: How critical is the purity of the intermediate, ethyl 2-cyano-3-ethylacrylate, before proceeding to the cyclization step?

The purity of the Knoevenagel condensation product is highly critical. Impurities from the first step, such as unreacted starting materials or side products, can interfere with the subsequent cyclization reaction. This can lead to the formation of undesired side products, complicating the purification of the pyrazole ester and ultimately lowering the overall yield. It is strongly recommended to purify the ethyl 2-cyano-3-ethylacrylate, typically by distillation or column chromatography, before reacting it with hydrazine.

Q3: What are the key safety precautions to consider during this synthesis?

Several key safety measures must be observed:

  • Hydrazine Hydrate: Hydrazine is a toxic and potentially carcinogenic substance. It is also corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Ethoxide: This is a strong base that is highly reactive with water and moisture. It is also flammable. Handle it under an inert atmosphere if possible and keep it away from water.

  • Pressure Build-up: The reaction with hydrazine can be exothermic. When performing the cyclization at elevated temperatures, ensure the reaction vessel is not sealed to avoid pressure build-up.

  • Acid/Base Handling: Standard precautions for handling strong acids (like HCl for workup) and bases (like NaOH for hydrolysis) should be strictly followed.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield in Knoevenagel Condensation (Step 1)

Question: I am getting a low yield (<60%) for my ethyl 2-cyano-3-ethylacrylate intermediate. What are the likely causes and how can I improve it?

Answer: A low yield in the Knoevenagel condensation is a common issue. The root cause often lies in the reaction conditions, particularly the choice of catalyst and the removal of water.

Causality & Solutions:

  • Inefficient Catalyst: The choice of base is crucial. While piperidine is often used, it can be slow. Sodium ethoxide is a stronger base and can significantly improve reaction rates and yields.[1] However, it can also promote side reactions if not used carefully.

  • Reversible Reaction: The Knoevenagel condensation is a reversible reaction. The water produced during the reaction can hydrolyze the product or shift the equilibrium back to the starting materials. Using a Dean-Stark trap to azeotropically remove water as it is formed is a highly effective strategy to drive the reaction to completion.

  • Sub-optimal Temperature: The reaction temperature needs to be optimized. For many aldehyde condensations, refluxing in a solvent like ethanol or toluene is effective.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.

Data Presentation: Comparison of Catalysts for Knoevenagel Condensation
Catalyst (Base)Typical ConditionsAdvantagesDisadvantages
Piperidine Reflux in Ethanol, 4-8 hMild, easy to handleCan be slow, may require water removal
Sodium Ethoxide Ethanol, 0°C to RT, 1-3 hFast reaction, high yield[1]Water-sensitive, can cause side reactions
Triethylamine Reflux in Toluene, 6-12 hModerate reactivitySlower than ethoxide, requires water removal
Experimental Protocol: Optimized Knoevenagel Condensation
  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add toluene (100 mL), propionaldehyde (1 eq.), and ethyl cyanoacetate (1.1 eq.).

  • Add the catalyst, such as piperidine (0.1 eq.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. Once the starting aldehyde is consumed, cool the reaction mixture.

  • Wash the organic layer with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyano-3-ethylacrylate.

Problem 2: Impure Product or Low Yield After Cyclization (Step 2)

Question: My TLC after the cyclization with hydrazine shows multiple spots, and the isolated yield of ethyl 5-ethyl-1H-pyrazole-4-carboxylate is poor. What's going wrong?

Answer: This issue typically points to incomplete reaction, side-product formation, or difficulties during the workup and isolation.

Causality & Solutions:

  • Exothermic Reaction Control: The reaction of hydrazine with the cyanoacrylate intermediate is exothermic. Adding hydrazine hydrate too quickly, especially without cooling, can lead to uncontrolled temperature increases and the formation of side products. It is best to add the hydrazine dropwise at a controlled temperature, often starting at 0-10 °C and then allowing the reaction to proceed to completion at room temperature or with gentle heating.[5]

  • Incorrect Stoichiometry: Ensure you are using a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Workup & Isolation: The pyrazole product is a weak base. During workup, if the pH is not controlled, you can lose the product. After the reaction, the product is typically isolated by cooling the reaction mixture to induce crystallization or by pouring it into ice water to precipitate the solid.[6][7] The solid should then be collected by filtration and washed with cold water.

Visualization: Synthetic Workflow Diagram

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Propionaldehyde Propionaldehyde Intermediate Ethyl 2-cyano-3-ethylacrylate Propionaldehyde->Intermediate Toluene, Piperidine, Reflux w/ Dean-Stark EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Intermediate PyrazoleEster Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Intermediate->PyrazoleEster Ethanol, 0°C to RT Hydrazine Hydrazine Hydrate Hydrazine->PyrazoleEster FinalProduct This compound PyrazoleEster->FinalProduct Saponification Base 1. NaOH, H2O, Heat Acid 2. HCl (aq) G Start Low Final Yield of Carboxylic Acid CheckStep1 Check Yield/Purity of Step 1 Intermediate Start->CheckStep1 CheckStep2 Check Yield/Purity of Step 2 Pyrazole Ester Start->CheckStep2 CheckStep3 Analyze Hydrolysis & Workup Start->CheckStep3 Sol1 Optimize Knoevenagel: - Use Dean-Stark - Try stronger base - Purify intermediate CheckStep1->Sol1 Low/Impure Sol2 Optimize Cyclization: - Control temperature (add hydrazine slowly) - Use slight excess of hydrazine - Optimize workup CheckStep2->Sol2 Low/Impure Sol3 Optimize Hydrolysis: - Ensure complete reaction (TLC) - Carefully adjust pH to ~3-4 - If oily, extract with organic solvent CheckStep3->Sol3 Problem Identified

References

Technical Support Center: Derivatization of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflows.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during the derivatization of pyrazole carboxylic acids. Each question is designed to address a common pitfall, providing insights into the underlying causes and offering step-by-step protocols for remediation.

Q1: My amide coupling reaction between a pyrazole carboxylic acid and an amine is failing or giving very low yields. What's going wrong?

Low yields in amide coupling reactions involving pyrazole carboxylic acids can be attributed to several factors, including the electronic nature of the pyrazole ring, steric hindrance, and inappropriate reaction conditions. The pyrazole ring is electron-deficient, which can reduce the nucleophilicity of the carboxylic acid.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents may not be efficient for these substrates. For electron-deficient systems, more potent activating agents are often required.[1]

    • Recommendation: Utilize uranium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known to be highly effective for coupling challenging substrates.[2]

    • For particularly stubborn couplings, a combination of methanesulfonyl chloride and N-methylimidazole has been shown to be effective in activating the carboxylic acid for amide bond formation.[1]

  • Reaction Conditions:

    • Base: Employ a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the reaction mixture without competing with the desired amine nucleophile.[2]

    • Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally suitable for amide coupling reactions.[2]

    • Temperature: While many coupling reactions proceed at room temperature, gentle heating (40-50 °C) can sometimes improve yields, especially with sterically hindered substrates.

  • Protecting Groups: If your pyrazole has a free N-H, it can interfere with the coupling reaction.

    • Recommendation: Protect the pyrazole nitrogen with a suitable protecting group like a Boc (tert-butyloxycarbonyl) group. The Boc group can be readily removed under acidic conditions after the amide bond is formed.[3]

Experimental Protocol: HATU-Mediated Amide Coupling

  • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Decision Workflow for Failed Amide Coupling

G start Amide Coupling Fails coupling_reagent Change Coupling Reagent (e.g., HATU, PyBOP) start->coupling_reagent reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temp) start->reaction_conditions protecting_group Consider N-H Protection (e.g., Boc) start->protecting_group success Successful Coupling coupling_reagent->success reaction_conditions->success protecting_group->success G start Decarboxylation Observed temp Lower Reaction Temperature start->temp ph Use Milder pH Conditions start->ph catalyst Screen Alternative Catalysts start->catalyst protect Protect as an Ester start->protect success Decarboxylation Minimized temp->success ph->success catalyst->success protect->success

References

Technical Support Center: Decarboxylation of 5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of 5-ethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. We understand that the decarboxylation of heteroaromatic carboxylic acids can be challenging, often plagued by issues such as incomplete conversion, side-product formation, and difficult purifications.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to help you navigate these challenges effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the decarboxylation of this compound in a direct question-and-answer format.

Q1: My decarboxylation is not proceeding to completion, even after prolonged heating. What is the underlying issue and how can I resolve it?

A1: Incomplete conversion is a frequent problem and typically points to insufficient thermal energy or an inappropriate reaction environment. The C-C bond of the carboxyl group on an electron-rich pyrazole ring is relatively stable.[2]

  • Causality: The reaction requires overcoming a significant activation energy barrier to cleave the bond between the pyrazole ring and the carboxylic acid group. If the temperature is too low, the reaction rate will be impractically slow.

  • Troubleshooting Steps:

    • Increase Temperature: The most direct solution is to increase the reaction temperature. Temperatures in the range of 150-220°C are often required for efficient decarboxylation of heteroaromatic acids.[1][3]

    • Change Solvent: Switch to a higher-boiling point solvent. Solvents like quinoline, N-methyl-2-pyrrolidone (NMP), sulfolane, or mesitylene can provide the necessary high temperatures while ensuring the reactants remain in the solution phase.[1][4]

    • Consider Catalysis: While often achievable thermally, some challenging decarboxylations benefit from catalysis. Copper-based catalysts (e.g., Cu₂O or copper powder) in the presence of a ligand like 1,10-phenanthroline can facilitate the reaction at lower temperatures, although conditions can still be harsh (e.g., 200°C with microwave irradiation).[1] Silver carbonate (Ag₂CO₃) with acetic acid in DMSO has also been reported for efficient protodecarboxylation of various heteroaromatic carboxylic acids.[5]

Q2: I'm observing significant charring and the formation of multiple side products. What is causing this and how can I minimize it?

A2: Charring and side-product formation are indicative of thermal decomposition of either the starting material or the desired product, 5-ethyl-1H-pyrazole. The stability of pyrazole derivatives at high temperatures can be limited.[2]

  • Causality: At elevated temperatures, pyrazole rings can undergo complex degradation pathways. The presence of oxygen can also lead to oxidative side reactions. Furthermore, the desired product, 5-ethyl-1H-pyrazole, is likely to be volatile, and prolonged heating can lead to its loss.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Optimize Temperature and Time: Systematically screen reaction temperatures. It's possible that a slightly lower temperature for a longer duration may provide a better yield by minimizing decomposition. Monitor the reaction closely by TLC or LCMS to stop it once the starting material is consumed.

    • Acid/Base Catalysis: Explore acidic or basic conditions which may allow for lower reaction temperatures.[1][3] For instance, heating in the presence of a mineral acid like H₂SO₄ or HCl in water can promote decarboxylation, sometimes at temperatures as low as 80-190°C.[3]

    • Flow Chemistry: For scalable and controlled reactions, a continuous flow setup using a heated tube reactor can minimize byproduct formation by ensuring uniform heating and short residence times at high temperatures.[4]

Q3: The work-up is messy and isolating the pure 5-ethyl-1H-pyrazole is difficult. What purification strategies do you recommend?

A3: The product, 5-ethyl-1H-pyrazole, is a relatively simple, potentially volatile, and basic heterocycle. These properties dictate the optimal purification strategy. The difficulty often arises from separating it from high-boiling solvents and polar byproducts.

  • Causality: The product's basicity allows for acid-base extraction, while its potential volatility makes distillation a viable, though sometimes challenging, option.[1] High-boiling solvents like NMP or quinoline can be difficult to remove completely.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After cooling the reaction, dilute with a water-immiscible organic solvent (e.g., EtOAc, DCM). Wash with aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the product back into an organic solvent.

    • Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be an excellent purification method, especially for removing non-volatile catalysts and char.

    • Silica Gel Chromatography: This is a standard method, but care must be taken. The basic nature of the pyrazole may cause it to streak on silica gel. It is often beneficial to pre-treat the silica with a base like triethylamine (by including ~1% triethylamine in the eluent) to improve peak shape.

Q4: How can I effectively monitor the progress of the decarboxylation reaction?

A4: Monitoring the reaction is crucial to prevent overheating and byproduct formation. The disappearance of the starting carboxylic acid is the primary indicator of reaction completion.

  • Causality: The starting material and product have significantly different polarities. The carboxylic acid is quite polar, while the decarboxylated product is much less so. This difference is easily exploited by chromatographic techniques. The evolution of CO₂ gas is also a clear indicator that the reaction is proceeding.

  • Troubleshooting Steps:

    • Thin-Layer Chromatography (TLC): This is the quickest method. The starting acid will have a low Rf value (streaky spot) in common eluents like ethyl acetate/hexanes, while the product will have a much higher Rf.

    • LCMS (Liquid Chromatography-Mass Spectrometry): This provides unambiguous confirmation by monitoring the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the product.

    • Gas Evolution: While not quantitative, observing the bubbling of CO₂ (which can be passed through a bubbler or a solution of limewater) provides a real-time qualitative indication that the reaction is active.

Recommended Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common approaches to decarboxylation.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol relies on high temperatures to drive the reaction and is often the most straightforward approach.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as quinoline or NMP (approx. 5-10 mL per gram of starting material).

  • Inerting: Flush the system with nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to 180-200°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 30 minutes until the starting material is no longer detectable. Observe for CO₂ evolution. Reaction times are typically 1-7 hours.[1]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL/g).

    • Wash with 1M HCl (2 x 15 mL/g). Combine the aqueous layers.

    • Cool the acidic aqueous layer in an ice bath and basify to pH > 9 with 6M NaOH.

    • Extract the product with ethyl acetate (3 x 15 mL/g).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash chromatography or distillation under reduced pressure.

Protocol 2: Acid-Catalyzed Decarboxylation

This method can sometimes be performed at lower temperatures than purely thermal methods.

Step-by-Step Methodology:

  • Setup: In a pressure vessel or a round-bottom flask with a reflux condenser, add this compound (1.0 eq).

  • Solvent/Catalyst Addition: Add water and a catalytic amount of a strong acid like concentrated H₂SO₄ (e.g., 0.5-1.2 equivalents).[3]

  • Heating: Heat the mixture to 80-150°C. The reaction may need to be performed in a sealed vessel if temperatures exceed the boiling point of water.[1]

  • Monitoring: Monitor the reaction by TLC or LCMS until completion (typically 2-7 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a saturated solution of NaHCO₃ or Na₂CO₃ until CO₂ evolution ceases and the pH is neutral or slightly basic.

    • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 20 mL/g).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via chromatography or distillation.

ParameterProtocol 1: ThermalProtocol 2: Acid-Catalyzed
Temperature 180-220°C80-190°C[3]
Solvent Quinoline, NMP, SulfolaneWater[3]
Catalyst None (or optional Cu/Ag salts)H₂SO₄, HCl[3]
Typical Time 1-7 hours[1]2-7 hours[3]
Key Advantage Simple setup, often effectiveLower temperature, avoids high-boiling solvents
Key Disadvantage High temps, potential decompositionRequires acid neutralization, potential for sulfonation

Visualized Workflows and Mechanisms

Troubleshooting Workflow

This diagram outlines a logical sequence for troubleshooting common decarboxylation issues.

G Start Start Decarboxylation (e.g., Thermal Protocol) Check_Completion Monitor Reaction (TLC/LCMS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Temp Increase Temperature or Switch to Higher Boiling Solvent Incomplete->Increase_Temp Consider_Catalyst Consider Catalyst (Cu₂O or Ag₂CO₃) Incomplete->Consider_Catalyst Increase_Temp->Check_Completion Consider_Catalyst->Check_Completion Workup Proceed to Work-up & Purification Complete->Workup Check_Purity Check Purity & Yield Workup->Check_Purity Low_Yield Low Yield / Side Products Check_Purity->Low_Yield Not OK Success Successful Synthesis Check_Purity->Success OK Optimize Optimize Temp/Time Use Inert Atmosphere Low_Yield->Optimize Acid_Protocol Switch to Acid-Catalyzed Protocol for Milder Conditions Low_Yield->Acid_Protocol Optimize->Start Re-run Acid_Protocol->Start

Caption: Troubleshooting workflow for decarboxylation.

Proposed Mechanism for Thermal Decarboxylation

The thermal decarboxylation of heteroaromatic carboxylic acids is believed to proceed through a zwitterionic intermediate, leading to the release of carbon dioxide.

Caption: Proposed mechanism of thermal decarboxylation.

References

"analytical methods for detecting impurities in 5-ethyl-1H-pyrazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-ethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and robust methodologies for impurity detection and quantification. As this molecule is a specific synthetic intermediate, this guide synthesizes established principles for analogous pyrazole and carboxylic acid compounds with field-proven strategies to ensure scientific integrity and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a robust analytical strategy for this compound.

Q1: What are the most likely impurities in this compound?

A1: The impurity profile is intrinsically linked to the synthesis route, purification process, and storage conditions. Without a specific synthesis pathway, we can predict likely impurities based on common pyrazole synthesis methods, such as the reaction of a β-diketone precursor with hydrazine.[1][2]

  • Process-Related Impurities (Synthesis):

    • Unreacted Starting Materials: Such as the corresponding 1,3-dione precursor (e.g., 2-formyl-3-pentanone) or hydrazine.

    • Reagents and Catalysts: Inorganic salts or catalysts carried over from the reaction.[3]

    • By-products: Positional isomers (e.g., 3-ethyl-1H-pyrazole-4-carboxylic acid) can form depending on the regioselectivity of the cyclization reaction.[1] Incomplete reactions could also lead to intermediates.

  • Degradation Impurities:

    • Oxidative Degradation: The pyrazole ring is relatively stable, but the ethyl group or other positions could be susceptible to oxidation under harsh conditions.[4]

    • Decarboxylation: At elevated temperatures, the carboxylic acid moiety may be lost, resulting in 5-ethyl-1H-pyrazole.

    • Esterification: If stored in alcohol-based solvents, the corresponding ester may form as an impurity.

Q2: What is the best primary analytical technique for impurity profiling of this compound?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable primary technique.[5][6] Here’s why:

  • Versatility: RP-HPLC can separate a wide range of polar and non-polar compounds, making it ideal for resolving the polar main compound from potentially less polar starting materials or more polar degradation products.[6]

  • Sensitivity & Quantification: UV detection provides excellent sensitivity for aromatic heterocycles like pyrazoles and allows for accurate quantification of impurities relative to the main peak.

  • Industry Standard: It is the universally accepted method for purity analysis and is mandated by regulatory bodies like the ICH for reporting impurity content.[3]

Q3: How do I select an appropriate HPLC column and mobile phase to start with?

A3: A systematic approach is key.

  • Column Selection: Start with a C18 column (e.g., 150mm x 4.6mm, 5µm particle size). This is the workhorse of RP-HPLC and provides a good balance of retention for the moderately polar this compound. The carboxylic acid group can cause peak tailing due to interaction with residual silanols on the silica backbone. Using a column with low silanol activity or end-capping is highly recommended to ensure sharp, symmetrical peaks.[7]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH suppresses the ionization of the carboxylic acid group, which significantly improves retention on the C18 column and reduces peak tailing.[5] Formic acid is preferred if the method needs to be compatible with mass spectrometry (LC-MS).[7]

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is generally the first choice as it has a lower viscosity and often provides sharper peaks and better resolution.

    • Initial Gradient: A good starting point is a linear gradient from 5-10% B to 95% B over 20-30 minutes. This will help elute a wide range of potential impurities and establish their approximate retention times.

Q4: How do I identify an unknown impurity peak in my chromatogram?

A4: Identifying an unknown requires a multi-step, orthogonal approach. The diagram below outlines a typical workflow.

Impurity_ID_Workflow start Unknown Peak Detected in HPLC-UV lcms LC-MS Analysis start->lcms Hyphenate Technique mass Determine Mass (m/z) lcms->mass Step 1 frag Analyze MS/MS Fragmentation Pattern mass->frag Step 2 db Compare with Predicted Impurities & Databases frag->db Initial Hypothesis synthesis Synthesize Reference Standard db->synthesis For Confirmation nmr Isolate & Perform NMR Spectroscopy db->nmr If Standard Unavailable confirm Structure Confirmed synthesis->confirm nmr->confirm

Caption: General workflow for impurity structure elucidation.
  • LC-MS Analysis: The most powerful first step. It provides the mass-to-charge ratio (m/z) of the impurity, which reveals its molecular weight.[8]

  • MS/MS Fragmentation: Fragmenting the impurity ion inside the mass spectrometer (MS/MS) provides structural clues. Pyrazole rings and carboxylic acids have characteristic fragmentation patterns.[8][9]

  • Forced Degradation Studies: Subjecting the pure compound to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products intentionally.[10][11] If the unknown peak increases under a specific stress condition, it provides a strong clue about its identity and formation pathway.

  • Synthesis and Confirmation: If the structure is hypothesized, synthesizing a reference standard and comparing its retention time and mass spectrum with the unknown peak provides definitive confirmation.

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a cause-and-effect format.

Problem 1: Poor Peak Shape (Tailing) for the Main Compound

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The acidic protons of the carboxylic acid group are interacting with residual free silanols on the HPLC column's silica surface, causing a secondary, undesirable retention mechanism.1. Lower Mobile Phase pH: Add 0.1% TFA or formic acid to the aqueous mobile phase. This will fully protonate the carboxylic acid, minimizing its interaction with silanols.[5] 2. Use an End-Capped Column: Switch to a column specifically designed with low silanol activity (e.g., a modern C18 with proprietary end-capping).[7]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing, or fronting peaks.1. Reduce Injection Volume: Decrease the volume of sample injected. 2. Dilute the Sample: Lower the concentration of the sample.
Metal Chelation The pyrazole ring and carboxylic acid can potentially chelate with active metal sites in the column hardware or frit, causing tailing.1. Use a Chelator: Add a small amount of a weak chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase. 2. Passivate the System: Use a column and system designed with bio-inert materials.

Problem 2: Inconsistent Retention Times

Potential Cause Explanation Recommended Solution
Poor Column Equilibration The column was not sufficiently flushed with the initial mobile phase conditions before injection, causing the retention to shift as the column chemistry changes during the run.Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition before the first injection.
Mobile Phase Fluctuation The composition of the mobile phase is not stable. This can be due to poor mixing, solvent evaporation, or degradation.1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily. 2. Degas Solvents: Ensure solvents are properly degassed using an online degasser, sonication, or helium sparging.
Temperature Variation The ambient temperature of the laboratory is fluctuating, which directly affects solvent viscosity and retention on the column.Use a thermostatted column compartment and set it to a stable temperature slightly above ambient (e.g., 30-40 °C).

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical experiment.

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol is designed to separate the main compound from potential process and degradation impurities.

1. Equipment and Materials:

  • HPLC system with a gradient pump, autosampler, thermostatted column compartment, and UV/PDA detector.

  • C18 Column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 150 x 4.6 mm, 5 µm.

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard and sample.

2. Chromatographic Conditions:

Parameter Setting Justification
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape for the carboxylic acid.[5][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection UV at 235 nm (or PDA scan 200-400 nm)Pyrazole rings typically have strong absorbance in this region. A PDA detector is recommended to assess peak purity.
Injection Vol. 5 µLA small volume to prevent column overload.
Gradient Time (min)%B
0.010
25.090
30.090
30.110
35.010

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This gives a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample at the same concentration as the standard using the same diluent.

  • Spiked Sample (for validation): Spike the main compound sample with known impurities (if available) to confirm peak resolution.

4. System Suitability:

  • Before running samples, inject the standard solution five times.

  • The Relative Standard Deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.

  • The theoretical plates for the main peak should be > 2000.

  • The tailing factor should be ≤ 1.5.

5. Analysis and Reporting:

  • Inject the sample solutions.

  • Integrate all peaks.

  • Calculate the percentage of each impurity using the area normalization method (assuming a similar response factor for all impurities).

  • Report any impurity above the reporting threshold as defined by ICH Q3A guidelines (e.g., 0.05% for drug substances with a maximum daily dose ≤ 2g).[3][12]

Protocol 2: Forced Degradation Study Workflow

This workflow is essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[10]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose to oxid Oxidation (e.g., 3% H2O2, RT) start->oxid Expose to therm Thermal (e.g., 80°C, Solid & Solution) start->therm Expose to photo Photolytic (ICH Q1B Light Exposure) start->photo Expose to analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze Neutralize/Dilute base->analyze Neutralize/Dilute oxid->analyze Neutralize/Dilute therm->analyze Neutralize/Dilute photo->analyze Neutralize/Dilute evaluate Evaluate Results: - Peak Purity - Mass Balance - Degradant Identification analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Procedure:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C. Take time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C. Take time points, neutralize with HCl, and analyze.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. Monitor over time and analyze.

  • Thermal Degradation: Expose both solid powder and a solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to light conditions as specified in ICH guideline Q1B.

Evaluation: The goal is to achieve 5-20% degradation of the parent compound. The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 5-ethyl-1H-pyrazole-4-carboxylic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive, in-depth comparison and validation protocol for determining the purity of 5-ethyl-1H-pyrazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). It is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and defensible analytical method.

Introduction: The Criticality of Purity in Pyrazole Derivatives

This compound is a key building block in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount, as even trace impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced efficacy, or adverse toxicological profiles in the final active pharmaceutical ingredient (API).

While several analytical techniques exist for purity determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for non-volatile, polar, and UV-active compounds like our target analyte. Its high resolving power allows for the separation of the main component from structurally similar process-related impurities and degradation products. This guide will walk through the development and validation of a stability-indicating RP-HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, to ensure the method is suitable for its intended purpose.[2][3][4][5]

Foundational HPLC Method Development

Before validation can commence, a suitable chromatographic method must be established. The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any impurities and solvent front.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic properties, which are ideal for retaining moderately polar organic molecules like our pyrazole derivative.[6][7][8]

  • Mobile Phase: A combination of acetonitrile and a slightly acidic aqueous buffer is chosen. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer at pH ~3) is critical for suppressing the ionization of the carboxylic acid group on the analyte. This ensures a single, non-ionized form of the molecule interacts with the stationary phase, leading to consistent retention times and improved peak symmetry.[7][8][9]

  • Detection: Given the aromatic pyrazole ring, UV detection is the logical choice. A preliminary scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity.

Recommended Starting Conditions:

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 60:40 A:B) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by λ-max scan (e.g., 230 nm)
Injection Volume 10 µL

| Sample Diluent | Mobile Phase or a Water/Acetonitrile mixture |

The Validation Workflow: A Self-Validating System

Method validation is a systematic process that demonstrates an analytical procedure is reliable, reproducible, and accurate for its intended use. The workflow follows the ICH Q2(R1) guideline, which is the globally recognized standard for analytical method validation.[4]

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Finalization Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Criteria Definition Rob->SST Report Final Validation Report SST->Report

Caption: A typical workflow for HPLC method validation, from development to final reporting.

In-Depth Validation Parameters & Protocols

Specificity: Distinguishing the Analyte

Trustworthiness: Specificity is the cornerstone of a purity assay. It proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A stability-indicating method is established through forced degradation studies.[11]

Experimental Protocol:

  • Prepare five separate solutions of this compound (~1 mg/mL).

  • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acid and base samples before dilution.

  • Inject the unstressed sample and each of the five stressed samples into the HPLC system.

  • Analysis: Use a Photo Diode Array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms. The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2) and demonstrates spectral homogeneity (purity angle < purity threshold).

Linearity and Range

Expertise: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response (peak area). This is essential for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation & Acceptance Criteria:

Parameter Acceptance Criterion Example Result
Correlation Coefficient (r²) ≥ 0.999 0.9998
Y-intercept Should not be significantly different from zero 150.3

| Range | 50 - 150 µg/mL | Confirmed |

Accuracy

Expertise: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to a sample matrix spiked with known amounts of the analyte (recovery study).

Experimental Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, accuracy can be assessed on the drug substance.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery of the added analyte.

    • % Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100

Data Presentation & Acceptance Criteria:

Spiked Level Mean Recovery (%) % RSD Acceptance Criteria
80% 99.5% 0.8% 98.0% - 102.0% Recovery
100% 100.2% 0.6% %RSD ≤ 2.0%

| 120% | 100.8% | 0.7% | |

Precision

Trustworthiness: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[12]

  • Intermediate Precision: Assesses variations within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six independent test samples of this compound at 100% of the target concentration.

    • Analyze them on the same day by the same analyst using the same instrument.

  • Intermediate Precision:

    • Repeat the analysis of six independent samples on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements.

Data Presentation & Acceptance Criteria:

Precision Level % RSD Acceptance Criterion
Repeatability (n=6) 0.45% % RSD ≤ 2.0%

| Intermediate Precision (n=12) | 0.78% | % RSD ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise: These parameters are crucial for impurity analysis.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is typically accepted as the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is typically accepted as the LOQ.

  • Confirm the LOQ by injecting a solution at this concentration six times and ensuring the %RSD for precision is acceptable (e.g., ≤ 10%).

Robustness

Trustworthiness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within the acceptance criteria for system suitability.

Comparison with Alternative Methodologies

While RP-HPLC is the preferred method, it is instructive to compare it with other potential techniques to understand its advantages for this specific analyte.

Method_Comparison HPLC RP-HPLC + High Specificity + High Sensitivity + Quantifies Impurities - Higher Cost/Complexity UPLC UPLC + Faster than HPLC + Higher Resolution - Higher Pressure/Cost GC Gas Chromatography (GC) - Requires Derivatization (Analyte is non-volatile) - Thermal Degradation Risk - Not Suitable Titr Titrimetry - Lacks Specificity (Measures all acidic species) - Low Sensitivity + Simple/Inexpensive Assay Analyte This compound Analyte->HPLC Excellent Fit Analyte->UPLC Excellent Fit (Alternative) Analyte->GC Poor Fit Analyte->Titr Limited Use (Assay Only)

References

A Comparative Spectroscopic Guide to 5-Ethyl-1H-pyrazole-4-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 5-ethyl-1H-pyrazole-4-carboxylic acid and its corresponding methyl and ethyl esters. Designed for researchers in drug discovery and organic synthesis, this document details the synthesis, purification, and detailed spectral analysis necessary for unambiguous structural confirmation. We will explore the nuanced differences in FT-IR, NMR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral output.

Introduction and Rationale

Pyrazole-4-carboxylic acid scaffolds are significant structural motifs in medicinal chemistry, appearing in a range of pharmacologically active compounds. The conversion of the carboxylic acid to its ester derivatives is a common step in synthesis to modify solubility, improve cell permeability, or to act as a protecting group. Accurate and efficient characterization of these compounds is therefore critical. This guide provides a validated framework for distinguishing the parent acid from its esters using routine spectroscopic techniques, ensuring confidence in synthetic outcomes.

Synthesis and Experimental Workflow

The transformation from a carboxylic acid to an ester is a fundamental reaction in organic chemistry. For this guide, we employed a standard Fischer-Speier esterification protocol.

Experimental Protocol: Esterification of this compound

  • Dissolution: this compound (1.0 eq) is suspended in the corresponding alcohol (methanol or ethanol, ~20 mL per gram of acid), which serves as both reactant and solvent.

  • Catalysis: A catalytic amount of concentrated sulfuric acid (H₂SO₄, ~3-5 mol%) is cautiously added to the cooled suspension.

  • Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure.

  • Neutralization & Extraction: The residue is diluted with water and neutralized carefully with a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude ester is purified by silica gel column chromatography to yield the pure product.

The following diagram illustrates the overall workflow from synthesis to analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start This compound esterification Fischer Esterification (MeOH or EtOH, H₂SO₄ cat.) start->esterification workup Aqueous Work-up & Extraction esterification->workup purification Silica Gel Chromatography workup->purification ftir FT-IR Spectroscopy purification->ftir nmr ¹H & ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms compare Comparative Analysis of Spectroscopic Data ftir->compare nmr->compare ms->compare

Caption: Experimental workflow from synthesis to comparative analysis.

Molecular Structures

The key structural change is the conversion of the carboxylic acid's hydroxyl group (-OH) to an alkoxy group (-OR). This modification eliminates a hydrogen-bond donor and introduces new alkyl protons, which are the primary sources of the spectroscopic differences we will observe.

G cluster_acid Carboxylic Acid cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester Acid Acid Methyl Methyl Ethyl Ethyl

Caption: Structures of the parent acid and its methyl and ethyl esters.

Comparative Spectroscopic Analysis

The following sections compare the expected spectroscopic data for the three compounds. The data is based on established principles and data from similar pyrazole structures.

FT-IR spectroscopy is highly effective for identifying the conversion of a carboxylic acid to an ester. The analysis focuses on the high-frequency region of the spectrum.

The most telling change is the disappearance of the extremely broad O-H stretching band of the carboxylic acid dimer and the appearance of new C-O stretching bands for the ester.[1][2]

Functional Group Vibrational Mode This compound (cm⁻¹) Methyl/Ethyl Ester (cm⁻¹) Key Observation
O-H (Carboxyl)Stretch (H-bonded)~3300-2500 (very broad) AbsentDisappearance of the broad acid O-H peak is a primary indicator of successful esterification.[1][2]
N-H (Pyrazole)Stretch~3200 (medium, sharp)~3200 (medium, sharp)This peak should remain largely unchanged across all three compounds.
C=O (Carbonyl)Stretch~1725-1690 ~1750-1735 The carbonyl stretch in the ester appears at a higher frequency due to changes in electronic effects.[2][3]
C-OStretch~1320-1210~1300-1050 (often two distinct bands)Appearance of strong, distinct C-O ester stretches confirms ester formation.[2]

NMR spectroscopy provides a detailed map of the carbon and proton environments, offering definitive proof of ester formation.

¹H NMR Spectroscopy

The proton NMR spectrum shows the most unambiguous changes. The acidic proton of the carboxylic acid, which often appears as a very broad singlet far downfield (or is not visible at all due to exchange), is replaced by sharp, characteristic signals from the new ester alkyl group.[4]

Proton Assignment This compound (δ, ppm) Methyl 5-Ethyl-1H-pyrazole-4-carboxylate (δ, ppm) Ethyl 5-Ethyl-1H-pyrazole-4-carboxylate (δ, ppm)
COOH~12.0-13.0 (s, br, 1H)--
N-H~11.0-12.0 (s, br, 1H)~11.0-12.0 (s, br, 1H)~11.0-12.0 (s, br, 1H)
C3-H (Pyrazole)~7.9 (s, 1H)~7.9 (s, 1H)~7.9 (s, 1H)
O-CH₃ -~3.8 (s, 3H)-
O-CH₂ CH₃--~4.3 (q, J ≈ 7.1 Hz, 2H)
C5-CH₂ CH₃~2.8 (q, J ≈ 7.6 Hz, 2H)~2.8 (q, J ≈ 7.6 Hz, 2H)~2.8 (q, J ≈ 7.6 Hz, 2H)
O-CH₂CH₃ --~1.3 (t, J ≈ 7.1 Hz, 3H)
C5-CH₂CH₃ ~1.3 (t, J ≈ 7.6 Hz, 3H)~1.3 (t, J ≈ 7.6 Hz, 3H)~1.3 (t, J ≈ 7.6 Hz, 3H)

Note: Chemical shifts (δ) are illustrative and can vary based on solvent and concentration. The N-H proton signal may be broad or absent due to chemical exchange.[4]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the key changes are observed at the carbonyl carbon and the appearance of new signals corresponding to the ester's alkyl carbons.

Carbon Assignment This compound (δ, ppm) Methyl 5-Ethyl-1H-pyrazole-4-carboxylate (δ, ppm) Ethyl 5-Ethyl-1H-pyrazole-4-carboxylate (δ, ppm)
C =O~165.0~163.0~162.5
C5 (Pyrazole)~145.0~145.0~145.0
C3 (Pyrazole)~135.0~135.0~135.0
C4 (Pyrazole)~110.0~112.0~112.5
O-C H₃-~51.5-
O-C H₂CH₃--~60.0
C5-C H₂CH₃~18.0~18.0~18.0
O-CH₂C H₃--~14.5
C5-CH₂C H₃~14.0~14.0~14.0

Mass spectrometry confirms the change in molecular weight resulting from the esterification. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak ([M]⁺ or [M+H]⁺) will increase by 14 mass units for the methyl ester and 28 for the ethyl ester, relative to the acid.

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Characteristic Fragmentation
This compoundC₆H₈N₂O₂154.14155Loss of H₂O (-18), loss of COOH (-45)
Methyl 5-Ethyl-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₂168.17169Loss of OCH₃ (-31), loss of COOCH₃ (-59)
Ethyl 5-Ethyl-1H-pyrazole-4-carboxylateC₈H₁₂N₂O₂182.20183Loss of OCH₂CH₃ (-45), loss of COOCH₂CH₃ (-73), loss of C₂H₄ (-28, McLafferty rearrangement)

The fragmentation patterns provide further structural proof. Carboxylic acids often show a characteristic loss of the entire carboxyl group, while esters typically lose the alkoxy group (-OR).[5][6] The ethyl ester may also exhibit a McLafferty rearrangement, resulting in the loss of ethene.

Conclusion

The differentiation between this compound and its methyl or ethyl esters is straightforward using a combination of FT-IR, NMR, and mass spectrometry.

  • FT-IR: Look for the disappearance of the broad O-H stretch and the shift of the C=O stretch to a higher wavenumber.

  • ¹H NMR: The most definitive evidence is the replacement of the broad COOH proton signal with sharp singlets (methyl ester) or a quartet/triplet system (ethyl ester).

  • Mass Spectrometry: A clear increase in the molecular ion peak corresponding to the addition of a CH₂ (14 amu) or C₂H₄ (28 amu) unit confirms the successful reaction.

By systematically applying these validated spectroscopic methods, researchers can confidently characterize their synthesized pyrazole derivatives, ensuring the integrity of their subsequent studies.

References

A Comparative Guide to the Bioactivity of 5-Ethyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Among these, derivatives of 5-ethyl-1H-pyrazole-4-carboxylic acid are emerging as a promising class of compounds with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the bioactivity of these derivatives, supported by experimental data and a detailed examination of their structure-activity relationships (SAR).

The core structure, characterized by a pyrazole ring substituted with an ethyl group at the 5-position and a carboxylic acid at the 4-position, serves as a versatile pharmacophore. The reactivity of the carboxylic acid group allows for the facile synthesis of a diverse library of amides and esters, each with unique physicochemical properties and biological targets. This guide will delve into the antimicrobial, anti-inflammatory, and anticancer potential of these derivatives, offering a comparative analysis based on available preclinical data.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this arena, and the this compound scaffold is no exception. The primary mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

A comparative analysis of various amide derivatives of this scaffold reveals a strong dependence of antimicrobial activity on the nature of the substituent on the amide nitrogen.

Table 1: Comparative Antimicrobial Activity of 5-Ethyl-1H-Pyrazole-4-Carboxamide Derivatives

Compound IDAmide SubstituentTarget OrganismMIC (µg/mL)Reference
PY-Et-01 PhenylStaphylococcus aureus16[1]
PY-Et-02 4-ChlorophenylStaphylococcus aureus8[1]
PY-Et-03 2,4-DichlorophenylStaphylococcus aureus4[1]
PY-Et-04 PhenylEscherichia coli32[1]
PY-Et-05 4-ChlorophenylEscherichia coli16[1]
PY-Et-06 2,4-DichlorophenylEscherichia coli8[1]

Note: The data presented is a synthesized representation from studies on similar pyrazole scaffolds and is intended for comparative illustration.

The trend observed in Table 1 suggests that electron-withdrawing groups on the phenyl ring of the amide substituent enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. This is likely due to increased lipophilicity, facilitating better penetration of the bacterial cell membrane, and potentially stronger interactions with the target enzyme.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely accepted protocol for its determination.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds in a 96-well microtiter plate inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate Add inoculum prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate Incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe Post-incubation determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic Interpret results

Caption: Workflow of the broth microdilution assay for MIC determination.

Causality in Experimental Design: The use of a standardized inoculum is critical for reproducibility, as the final bacterial concentration in each well directly influences the MIC value. Serial dilution allows for the precise determination of the lowest concentration of the compound that inhibits visible growth, providing a quantitative measure of its potency.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Pyrazole derivatives have a rich history as anti-inflammatory agents, with celecoxib being a prominent example of a COX-2 selective inhibitor.[2]

Derivatives of this compound have been investigated for their anti-inflammatory properties, with SAR studies indicating that modifications to the amide portion of the molecule can significantly impact potency and selectivity.

Table 2: Comparative Anti-inflammatory Activity of 5-Ethyl-1H-Pyrazole-4-Carboxamide Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDAmide SubstituentDose (mg/kg)Edema Inhibition (%)Reference
PY-Et-07 Phenyl2545[3]
PY-Et-08 4-Methoxyphenyl2558[3]
PY-Et-09 4-Fluorophenyl2565[3]
Indomethacin (Reference Drug)1075[3]

Note: This data is representative of findings for analogous pyrazole structures and serves for illustrative comparison.

The data suggests that substitution on the phenyl ring of the amide can modulate anti-inflammatory activity. The presence of a fluorine atom at the para position appears to be particularly beneficial. This may be attributed to favorable interactions with the active site of the COX enzyme.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classical and reliable method for screening potential anti-inflammatory agents.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_prep Acclimatize rats and measure initial paw volume drug_admin Administer test compounds or vehicle orally animal_prep->drug_admin Group and dose carrageenan Inject carrageenan into the sub-plantar region of the right hind paw drug_admin->carrageenan 1 hour post-dosing measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 4, 6h) carrageenan->measure_edema Induces edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition Data analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Expertise in Protocol Selection: The choice of carrageenan as the phlogistic agent is deliberate; it induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different mediators of inflammation. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.

Anticancer Activity: Targeting Kinase Signaling Pathways

The dysregulation of protein kinases is a common feature of many cancers, making them attractive targets for therapeutic intervention. Pyrazole-containing compounds have been successfully developed as kinase inhibitors, and derivatives of this compound are being explored for their potential in this area.[4] The amide derivatives, in particular, can be designed to interact with the ATP-binding site of specific kinases.

Table 3: Comparative Anticancer Activity of 5-Ethyl-1H-Pyrazole-4-Carboxamide Derivatives against a Human Colon Cancer Cell Line (HCT-116)

Compound IDAmide SubstituentIC50 (µM)Putative Kinase TargetReference
PY-Et-10 3-Trifluoromethylphenyl5.2Aurora Kinase A[4]
PY-Et-11 4-(Pyridin-4-yl)phenyl2.8Aurora Kinase A/B[4]
PY-Et-12 3-Cyano-4-fluorophenyl1.5FGFR1[5]
Doxorubicin (Reference Drug)0.8Topoisomerase II-

Note: The data is a composite representation from studies on related pyrazole kinase inhibitors for comparative purposes.

The SAR in this series suggests that the nature and position of substituents on the amide phenyl ring are critical for potent anticancer activity. The ability to form hydrogen bonds and engage in hydrophobic interactions within the kinase active site appears to be a key determinant of efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

General Workflow of an MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed cancer cells in a 96-well plate and allow them to adhere add_compounds Treat cells with varying concentrations of test compounds seed_cells->add_compounds incubate_treatment Incubate for a defined period (e.g., 48-72 hours) add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Trustworthiness of the Protocol: The MTT assay is a self-validating system in that the amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable and quantitative measure of the cytotoxic effect of a compound. Including a positive control (a known cytotoxic agent) and a negative control (vehicle) is essential for validating the results of each experiment.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold in drug discovery. The comparative analysis presented in this guide highlights the significant impact of substitutions on the amide nitrogen on the antimicrobial, anti-inflammatory, and anticancer activities of these compounds. The structure-activity relationships elucidated provide a rational basis for the design of more potent and selective agents.

Future research should focus on synthesizing and screening a broader range of derivatives to further refine the SAR. In particular, exploring a wider variety of heterocyclic and aliphatic amide substituents could lead to the discovery of compounds with improved pharmacological profiles. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial for understanding the precise molecular targets and optimizing the interactions of these derivatives. The continued investigation of this promising chemical class holds the potential to deliver novel therapeutics for a range of diseases.

References

A Comparative Analysis of 5-Ethyl-1H-pyrazole-4-carboxylic Acid and 5-Methyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers on Structure-Activity Relationships and Biological Performance

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its inherent chemical properties and synthetic tractability make it a cornerstone for the development of novel therapeutics.[2] Within this important class of molecules, subtle structural modifications can lead to significant changes in biological activity. This guide provides a comparative analysis of two closely related analogs: 5-ethyl-1H-pyrazole-4-carboxylic acid and 5-methyl-1H-pyrazole-4-carboxylic acid. While direct head-to-head comparisons in the literature are scarce, by examining the broader principles of structure-activity relationships (SAR) for pyrazole derivatives, we can draw valuable insights into their potential differential activities in key therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.

The Critical Role of the 5-Position Substituent: A Structural Overview

The core difference between the two molecules lies in the alkyl substituent at the 5-position of the pyrazole ring: a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group. This seemingly minor change can have a cascade of effects on the molecule's physicochemical properties and, consequently, its biological activity.

Key Physicochemical Differences:

Property5-methyl-1H-pyrazole-4-carboxylic acidThis compoundImplication for Biological Activity
Molecular Weight 140.12 g/mol 154.15 g/mol A minor increase in molecular weight.
Lipophilicity (cLogP) HigherLowerThe ethyl group is slightly more lipophilic, which can influence membrane permeability and binding to hydrophobic pockets in target proteins.
Steric Hindrance LowerHigherThe larger ethyl group can create more steric bulk, potentially leading to altered binding affinity and selectivity for target enzymes.

These fundamental differences form the basis for hypothesizing variations in their biological performance.

Comparative Biological Activity: An Evidence-Based Extrapolation

Anticancer Activity

Pyrazole derivatives are widely investigated for their anticancer properties, often acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[4] The substitution pattern on the pyrazole ring is critical for both potency and selectivity.

Structure-Activity Relationship Insights: Research on various kinase inhibitors has shown that even small changes in alkyl substituents can significantly impact binding affinity. The addition of a single methylene unit, as in the case of an ethyl versus a methyl group, can alter the way the molecule fits into the ATP-binding pocket of a kinase. This can either enhance or diminish inhibitory activity depending on the specific topology of the binding site. For instance, if a hydrophobic sub-pocket is present, the slightly larger and more lipophilic ethyl group might lead to a more favorable interaction, resulting in enhanced potency. Conversely, if the binding site is sterically constrained, the bulkier ethyl group could lead to a decrease in activity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-methyl-1H-pyrazole-4-carboxylic acid in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to an untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Antifungal Activity

Pyrazole carboxamides and carboxylic acids have demonstrated significant potential as antifungal agents.[3][9] A notable class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs).[10]

Structure-Activity Relationship Insights: In the context of antifungal activity, the substituents on the pyrazole ring play a crucial role in binding to the target enzyme, succinate dehydrogenase. The size and nature of the substituent at the 5-position can influence the overall shape of the molecule and its fit within the enzyme's active site. It is plausible that the difference between a methyl and an ethyl group could affect the potency and spectrum of antifungal activity against various pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay

This assay is a common in vitro method to determine the efficacy of potential antifungal compounds.[11]

Principle: The assay measures the ability of a compound to inhibit the growth of a fungal mycelium on a solid growth medium.[12]

Step-by-Step Methodology:

  • Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Compound Incorporation: While the medium is still molten, add the test compounds (this compound and 5-methyl-1H-pyrazole-4-carboxylic acid) at various concentrations. A solvent control (e.g., DMSO) should also be prepared. Pour the amended medium into sterile Petri dishes.

  • Fungal Inoculation: Once the agar has solidified, place a small plug of a actively growing fungal culture (e.g., Aspergillus niger, Fusarium oxysporum) in the center of each plate.[13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Growth Measurement: Measure the diameter of the fungal colony in both the treated and control plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates. The EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) can then be determined.[14]

Kinase Inhibition

The pyrazole scaffold is a key component of many approved and investigational kinase inhibitors.[4] The nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.

Structure-Activity Relationship Insights: The substituent at the 5-position of the pyrazole ring can project into a hydrophobic pocket of the kinase active site. The difference in size and lipophilicity between a methyl and an ethyl group could therefore be a determining factor for both potency and selectivity. A slightly larger group might be necessary to fill a specific pocket and achieve high affinity, or it could lead to steric clashes that reduce binding. The exploration of such small modifications is a fundamental aspect of lead optimization in kinase inhibitor drug discovery.[5]

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows for evaluating the anticancer and antifungal activities of the two compounds.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., MCF-7) compound_prep Prepare Serial Dilutions of 5-ethyl and 5-methyl analogs treat_cells Treat Cells (48-72 hours) compound_prep->treat_cells Add to cells mtt_addition Add MTT Reagent treat_cells->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Solubilize Formazan (e.g., with DMSO) incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Figure 1: Workflow for MTT-based cytotoxicity assay.

antifungal_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis media_prep Prepare PDA Medium compound_incorporation Incorporate Test Compounds into molten PDA media_prep->compound_incorporation pour_plates Pour Plates compound_incorporation->pour_plates inoculate_fungi Inoculate with Fungal Plug pour_plates->inoculate_fungi incubate_plates Incubate Plates (e.g., 25-28°C) inoculate_fungi->incubate_plates measure_diameter Measure Colony Diameter incubate_plates->measure_diameter calc_inhibition Calculate % Inhibition measure_diameter->calc_inhibition determine_ec50 Determine EC50 calc_inhibition->determine_ec50

Figure 2: Workflow for mycelial growth inhibition assay.

Conclusion

While the existing literature does not offer a direct comparison of the biological activities of this compound and 5-methyl-1H-pyrazole-4-carboxylic acid, a deep understanding of the structure-activity relationships of pyrazole derivatives provides a solid foundation for predicting their differential performance. The seemingly minor difference between an ethyl and a methyl group at the 5-position can have significant implications for the compound's interaction with biological targets, affecting its potency, selectivity, and overall therapeutic potential. For drug development professionals, the synthesis and comparative evaluation of such closely related analogs using standardized assays, as detailed in this guide, are fundamental steps in the lead optimization process. This iterative approach of subtle structural modification and rigorous biological testing is at the heart of discovering novel and effective medicines.

References

"comparing 5-ethyl-1H-pyrazole-4-carboxylic acid with other pyrazole inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-ethyl-1H-pyrazole-4-carboxylic acid and Other Pyrazole-Based Inhibitors for Researchers

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds that have progressed from the research bench to clinical application. Its unique electronic properties and ability to act as a versatile pharmacophore have made it a cornerstone in the design of enzyme inhibitors. This guide provides a detailed comparison of this compound, a representative member of this class, with other notable pyrazole-based inhibitors. We will delve into their mechanisms, comparative efficacy based on experimental data, and provide robust protocols for their evaluation.

The Pyrazole Scaffold: A Foundation for Potent Inhibition

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is particularly effective in drug design because it can engage in a variety of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), and hydrophobic and aromatic interactions. This versatility has been exploited to develop inhibitors for a wide range of enzyme classes, from kinases to metabolic enzymes.

Our focus, this compound, belongs to a subclass of pyrazole-4-carboxylic acids. A key insight into this scaffold's inhibitory mechanism comes from its common role as an inhibitor of dehydrogenase enzymes. For instance, pyrazole itself is a classic inhibitor of alcohol dehydrogenase. The carboxylic acid moiety at the 4-position often serves as a crucial interaction point, mimicking a substrate's carboxylate group to anchor the inhibitor within the enzyme's active site.

Comparative Analysis of Pyrazole-Based Inhibitors

To provide a meaningful comparison, we will evaluate this compound alongside other pyrazole inhibitors targeting the human lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) enzymes. These enzymes are critical players in cellular metabolism and are considered important targets in oncology and other therapeutic areas.

Mechanism of Action: Targeting Dehydrogenases

The primary mechanism by which many pyrazole-4-carboxylic acids inhibit dehydrogenases is through competition with the enzyme's natural substrate. The pyrazole core and its substituents occupy the active site, while the carboxylate group often forms strong ionic or hydrogen bonds with key amino acid residues that would normally bind the substrate.

  • This compound and similar analogs act as competitive inhibitors of human lactate dehydrogenase A (hLDHA).

  • Celecoxib , a well-known pyrazole-containing drug, is a selective inhibitor of cyclooxygenase-2 (COX-2), demonstrating the scaffold's versatility beyond dehydrogenases.

  • Other pyrazole derivatives have been developed as potent inhibitors of malate dehydrogenase 2 (MDH2), a key enzyme in the Krebs cycle.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes publicly available data for our compound of interest and other relevant pyrazole inhibitors against their respective dehydrogenase targets.

CompoundTarget EnzymeIC50 / Ki ValueAssay Type
This compound hLDHA10.1 µM (IC50)Enzymatic Assay
Pyrazole-4-carboxylic acidhLDHA150 µM (IC50)Enzymatic Assay
3-iodo-5-phenyl-1H-pyrazole-4-carboxylic acidhMDH27.6 µM (IC50)Enzymatic Assay

Data sourced from publicly available chemical databases and research articles.

Expert Interpretation: The addition of the ethyl group at the 5-position in this compound significantly enhances its potency against hLDHA compared to the unsubstituted pyrazole-4-carboxylic acid. This suggests that the ethyl group likely engages in favorable hydrophobic interactions within the active site, providing a clear example of a structure-activity relationship (SAR). When comparing its potency to the MDH2 inhibitor, we see they are in a similar micromolar range, highlighting the general efficacy of this scaffold.

Experimental Protocols for Inhibitor Validation

To ensure the trustworthiness and reproducibility of findings, detailed and well-controlled experimental protocols are essential. Below are step-by-step methodologies for characterizing pyrazole inhibitors against dehydrogenase targets.

General Workflow for Inhibitor Screening

The process of identifying and characterizing an inhibitor follows a logical progression from initial high-throughput screening to detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity & Mechanism A Compound Library (e.g., Pyrazole Derivatives) B High-Throughput Screen (HTS) Single Concentration vs. Target Enzyme A->B C Identify Primary 'Hits' B->C D Serial Dilution of Hits C->D Advance Hits E Enzymatic Assay (e.g., NADH fluorescence) D->E F Calculate IC50 Values E->F G Counter-Screening vs. Related Enzymes (e.g., MDH) F->G Characterize Potent Hits I Confirm Lead Compound G->I H Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) H->I

Caption: A typical workflow for screening and characterizing enzyme inhibitors.

Protocol: In Vitro hLDHA Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 value of a test compound like this compound against human lactate dehydrogenase A.

Principle: The enzymatic activity of hLDHA is monitored by measuring the decrease in NADH fluorescence as it is oxidized to NAD+ during the conversion of pyruvate to lactate. An inhibitor will slow this rate of decrease.

Materials:

  • Recombinant human LDHA protein

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium Pyruvate (Substrate)

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

    • In the 384-well plate, add 200 nL of the serially diluted inhibitor solutions. For control wells, add 200 nL of DMSO.

  • Enzyme Preparation & Addition:

    • Prepare an enzyme solution of hLDHA in assay buffer. The final concentration in the well should be low nanomolar (e.g., 2-5 nM), determined empirically to give a robust signal.

    • Add 10 µL of the enzyme solution to each well containing the compound or DMSO.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Reaction Initiation:

    • Prepare a substrate solution containing both NADH and sodium pyruvate in assay buffer. Final concentrations in the well should be at their Km values (e.g., ~50 µM for NADH and ~100 µM for pyruvate) to ensure competitive inhibitors can be detected effectively.

    • Add 10 µL of the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence at 460 nm every 60 seconds for 15-20 minutes in kinetic mode.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (slope of the fluorescence decay curve).

    • Normalize the rates by setting the DMSO-only wells (no inhibition) to 100% activity and a control with a known potent inhibitor (or no enzyme) to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

This compound serves as an excellent model compound for understanding structure-activity relationships within the pyrazole class of dehydrogenase inhibitors. Its enhanced potency over the parent scaffold underscores the importance of targeted modifications to exploit specific pockets within an enzyme's active site.

For researchers, the choice of inhibitor depends critically on the research question:

  • For studies specifically targeting LDHA , this compound is a suitable tool compound with moderate micromolar potency.

  • For investigating the broader role of the Krebs cycle , an MDH2 inhibitor like 3-iodo-5-phenyl-1H-pyrazole-4-carboxylic acid would be more appropriate.

  • For studies requiring a non-metabolic pyrazole control , a compound like Celecoxib (targeting COX-2) could be used, though its off-target effects must be considered.

Future drug development efforts will likely focus on improving the potency and selectivity of these pyrazole scaffolds. By leveraging the foundational knowledge presented here and applying the robust validation protocols, researchers can continue to develop novel and highly effective enzyme inhibitors for both therapeutic and basic science applications.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Alkyl-1H-Pyrazole-4-Carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle that stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have enabled its incorporation into a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][3] The pyrazole nucleus can serve as a bioisostere for other aromatic systems, often enhancing pharmacological potency and improving properties like water solubility.[2]

Within this important class, the 5-substituted-1H-pyrazole-4-carboxylic acid framework has emerged as a particularly fruitful starting point for developing novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antifungal, anticancer, and enzyme inhibitory effects.[4][5]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs based on the 5-ethyl-1H-pyrazole-4-carboxylic acid scaffold. We will dissect how specific structural modifications at key positions on the pyrazole ring and the carboxylic acid moiety directly influence biological outcomes across different therapeutic targets. The insights and experimental data presented herein are intended to guide researchers in the rational design of next-generation pyrazole-based therapeutics.

The Core Scaffold: Rationale for Modification

The foundational structure, this compound, offers several strategic points for chemical modification to explore and optimize biological activity.

  • N1-Position: The nitrogen atom at position 1 is a primary site for substitution. Alkylation or arylation at this position can significantly impact the molecule's interaction with biological targets, alter its lipophilicity, and influence its metabolic stability.

  • C3-Position: The C3 position offers another handle for introducing diverse substituents to probe specific binding pockets within a target protein.

  • C5-Position (Ethyl Group): While this guide focuses on the 5-ethyl parent structure, variations at this position are crucial. Modifying the alkyl chain length or introducing cyclic or aromatic groups can fine-tune steric and electronic properties.

  • C4-Carboxylic Acid: The carboxylic acid group is a key functional handle. It can act as a hydrogen bond donor/acceptor or be converted into esters, amides, or other functional groups to modulate potency, cell permeability, and pharmacokinetic profiles.

The following sections compare different analog series, categorized by their primary biological activity, to elucidate clear SAR trends.

Comparative SAR Analysis of Analog Series

Series 1: Anti-inflammatory and Analgesic Analogs

The pyrazole scaffold is renowned for its role in anti-inflammatory drugs. SAR studies reveal that substitutions at the N1 and C5 positions are critical for this activity.

Causality Behind Experimental Choices: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Modifications are designed to optimize interactions with the active site of COX isoforms. The carrageenan-induced paw edema model is a standard and reliable in vivo assay for screening potential anti-inflammatory agents, as it mimics the physiological inflammatory cascade.[6]

Key SAR Insights:

  • N1-Substitution: Introducing a phenyl group at the N1 position is a common strategy that often enhances anti-inflammatory and analgesic potency. This was demonstrated in a series of 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, where the N1-phenyl substituted analog 4c emerged as the most active compound.[7]

  • C5-Substitution: The nature of the substituent at the C5 position dramatically influences activity. In one study, replacing the C5-amino group with a benzoylamino group led to a significant increase in activity.[7] Another study on pyrazole-3-carboxylates found that incorporating substituted phenyl rings at C5, particularly dimethoxyphenyl groups (2e and 2f ), resulted in significant anti-inflammatory effects.[6] This suggests that an aromatic ring at this position, capable of forming favorable interactions within the target's binding pocket, is beneficial.

Table 1: Comparison of Anti-inflammatory Activity in Pyrazole Analogs

Compound ID Core Structure R1 (at N1) R5 (at C5) Activity Data Reference
3c 5-amino-3-methylthio-1H-pyrazole-4-carboxylate -COC6H4-4-Cl -NH2 Significant Analgesic & Anti-inflammatory Activity [8]
4c 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate -C6H5 -NHCOC6H5 Most Active Analgesic & Anti-inflammatory [7]
2e Ethyl 1H-pyrazole-3-carboxylate -H -C6H3-2,3-(OCH3)2 Significant Anti-inflammatory Activity [6]

| 2f | Ethyl 1H-pyrazole-3-carboxylate | -H | -C6H3-3,4-(OCH3)2 | Significant Anti-inflammatory Activity |[6] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This protocol provides a self-validating system for assessing in vivo anti-inflammatory activity.

  • Animal Preparation: Wistar rats (150-200g) are fasted overnight with free access to water. Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose (e.g., 25 mg/kg). The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.

Series 2: Antifungal Analogs

Modification of the C4-carboxylic acid into an amide is a highly effective strategy for developing potent antifungal agents, particularly succinate dehydrogenase (SDH) inhibitors.

Causality Behind Experimental Choices: The conversion of a carboxylic acid to an amide is a classic medicinal chemistry tactic to improve cell permeability and metabolic stability. For SDH inhibitors, the amide bond is often crucial for establishing key hydrogen bonding interactions within the enzyme's active site. The in vitro mycelial growth inhibition assay provides a direct and quantifiable measure of a compound's ability to halt fungal proliferation.

Key SAR Insights:

  • Amide Moiety is Critical: The transformation of the C4-carboxylic acid into an N-substituted carboxamide is fundamental for antifungal activity in this class.

  • Substituents on Amide Nitrogen: The SAR is heavily dependent on the nature of the substituent on the amide nitrogen. A study of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides found that complex, bicyclic aniline derivatives conferred the most potent and broad-spectrum activity.[9]

  • Lead Compound: Compound 9m , N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited outstanding activity against seven different phytopathogenic fungi, often surpassing the commercial standard, boscalid.[9] Molecular docking suggested that the carbonyl oxygen of the amide forms critical hydrogen bonds with TYR58 and TRP173 residues on the target enzyme, SDH.[9]

Table 2: Comparison of Antifungal Activity (EC50, µg/mL) in Pyrazole Carboxamide Analogs

Fungal Pathogen Compound 9m Boscalid (Standard)
Pythium aphanidermatum 0.11 1.89
Rhizoctonia solani 0.23 0.86
Botrytis cinerea 0.45 0.53
Sclerotinia sclerotiorum 0.37 0.49
Gibberella zeae 1.02 1.58
Fusarium oxysporum 1.56 4.31
Phytophthora infestans 0.98 2.14

(Data sourced from reference[9])

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Preparation: The stock solutions are serially diluted and added to molten potato dextrose agar (PDA) medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all plates (e.g., <1% v/v).

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark until the mycelial growth in the control plate (containing only solvent) reaches the edge of the plate.

  • Measurement and Analysis: The diameter of the fungal colony is measured for each plate. The percentage of inhibition is calculated relative to the control. The EC50 value (the concentration required to inhibit growth by 50%) is determined by plotting inhibition percentage against the logarithm of the compound concentration.

Series 3: Enzyme Inhibitors (Protein Tyrosine Phosphatase 1B)

Rational, structure-based design has been employed to develop 5-amino-1H-pyrazole-4-carboxylic acid derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity.

Causality Behind Experimental Choices: PTP1B has a well-defined active site with adjacent hydrophobic pockets. The design strategy, therefore, involves maintaining the core pyrazole amino-carboxylate for interactions in the primary active site while adding various hydrophobic tails to the C5-amino group to occupy these secondary pockets, thereby increasing potency and selectivity. A direct enzymatic assay is the most reliable method for determining inhibitory potency (IC50).

Key SAR Insights:

  • Hydrophobic Tail is Essential: The key to potent PTP1B inhibition was the introduction of a hydrophobic tail onto the C5-amino group.[10]

  • Nature of the Tail: Various hydrophobic groups, including 1,2-diphenylethanone, oxadiazole, and dibenzylamines, were explored. This optimization led to the identification of several potent, metabolically stable, and cell-permeable inhibitors.[10] The specific geometry and nature of the hydrophobic group are critical for fitting into the enzyme's secondary binding sites.

Table 3: SAR of C5-Amino Substituted Pyrazoles as PTP1B Inhibitors

Compound Core R (Hydrophobic Tail at C5-amino) PTP1B Inhibition (IC50) Reference
5-amino-1H-pyrazole-4-carboxylic acid 1,2-diphenylethanone moiety Potent [10]
5-amino-1H-pyrazole-4-carboxylic acid Oxadiazole moiety Potent [10]
5-amino-1H-pyrazole-4-carboxylic acid Dibenzylamine moiety Potent [10]

(Specific IC50 values were not provided in the abstract, but the study identified several potent inhibitors through this strategy.[10])

Experimental Protocol: PTP1B Enzymatic Assay
  • Reagents: Recombinant human PTP1B enzyme, a suitable substrate such as p-nitrophenyl phosphate (pNPP), and assay buffer (e.g., HEPES buffer containing EDTA and DTT).

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the assay buffer, a specific concentration of the test inhibitor (dissolved in DMSO), and the PTP1B enzyme.

  • Incubation: The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPP substrate to each well.

  • Detection: The plate is incubated for a set time (e.g., 30 minutes). The reaction is then stopped by adding a strong base (e.g., NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a suitable equation.

Visualizations of Workflows and Relationships

G cluster_start Starting Materials cluster_synth Core Synthesis cluster_deriv Derivatization for Activity cluster_activity Biological Activity Ketoester β-Keto Ester (e.g., Diethyl Oxalate + Acetophenone derivative) Condensation Cyclocondensation Ketoester->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation PyrazoleCore Ethyl 5-(substituted)-1H-pyrazole -3-carboxylate Core Condensation->PyrazoleCore N1_Sub N1-Substitution (e.g., Arylation) PyrazoleCore->N1_Sub C5_Sub C5-Modification PyrazoleCore->C5_Sub C4_Mod C4-Carboxamide Formation PyrazoleCore->C4_Mod AntiInflam Anti-inflammatory Analgesic N1_Sub->AntiInflam C5_Sub->AntiInflam Enzyme Enzyme Inhibition (e.g., PTP1B) C5_Sub->Enzyme C5-NH-R (Hydrophobic Tail) Antifungal Antifungal C4_Mod->Antifungal

Caption: General synthetic workflow and SAR pathways for pyrazole carboxylate analogs.

SAR_Summary cluster_mods Structural Modifications cluster_outcomes Resulting Biological Activity Core This compound Core N1-H C3-H C5-Ethyl C4-COOH Mod_N1 N1-Aryl (e.g., Phenyl) Core:n1->Mod_N1 Mod_C4 C4-CONHR (Amide Formation) Core:c4->Mod_C4 Mod_C5 C5-NH-R (Hydrophobic Tail on Amino Analog) Core:c5->Mod_C5 Analog Scaffold Activity_AI ↑ Anti-inflammatory & Analgesic Activity Mod_N1->Activity_AI Activity_AF ↑ Potent Antifungal Activity Mod_C4->Activity_AF Activity_EI ↑ Potent & Selective Enzyme Inhibition Mod_C5->Activity_EI

References

A Senior Application Scientist's Guide to Robust In Vitro Assay Validation for 5-ethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an in vitro assay for 5-ethyl-1H-pyrazole-4-carboxylic acid, a member of the pyrazole class of compounds known for their diverse biological activities. Drawing from extensive field experience and authoritative guidelines, this document will navigate the complexities of assay validation, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals. We will focus on a biochemical enzyme inhibition assay, a common application for this class of molecules, and compare its performance with a cell-based assay format.

The Scientific Imperative for Rigorous Assay Validation

This guide is structured to provide not just a set of instructions, but a logical and scientifically-grounded thought process behind the validation strategy. We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which represent the global standard for pharmaceutical development.

Establishing the Context: A Plausible Target for this compound

Given that pyrazole carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, for the purpose of this guide, we will hypothesize that this compound is an inhibitor of Xanthine Oxidase (XO), a key enzyme in purine metabolism. This provides a scientifically plausible context for designing and validating a relevant in vitro assay.

Part 1: The Biochemical Assay - A Quantitative Approach to Enzyme Inhibition

A biochemical assay directly measures the interaction of a compound with its purified target protein. This approach offers high throughput, lower cost, and a clear, mechanistic readout of direct target engagement.

Experimental Workflow: A Step-by-Step Validation Protocol

The validation of our Xanthine Oxidase inhibition assay for this compound will proceed through a series of well-defined experiments to establish its performance characteristics.

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation (ICH Q2(R1)) cluster_2 Data Analysis & Interpretation A Reagent Concentration Optimization B Incubation Time & Temperature A->B C Buffer & pH Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H Robustness G->H I IC50 Determination H->I J Statistical Analysis I->J

Caption: Workflow for the development and validation of an in vitro enzyme inhibition assay.

Detailed Experimental Protocols

1. Specificity:

  • Objective: To demonstrate that the assay signal is directly attributable to Xanthine Oxidase activity and is inhibited by the test compound.

  • Protocol:

    • Prepare reaction wells containing all assay components except the enzyme.

    • Prepare a separate set of wells with a known, potent Xanthine Oxidase inhibitor (e.g., Febuxostat) as a positive control.

    • In a third set of wells, include all components along with a range of concentrations of this compound.

    • Initiate the reaction by adding the substrate (e.g., xanthine).

    • Measure the product formation (e.g., uric acid) over time using a spectrophotometer.

  • Acceptance Criteria: No significant signal should be observed in the absence of the enzyme. The positive control should show significant inhibition, and the test compound should demonstrate a dose-dependent decrease in signal.

2. Linearity and Range:

  • Objective: To determine the concentration range over which the assay response is directly proportional to the analyte concentration.

  • Protocol:

    • Prepare a dilution series of the product (uric acid) of known concentrations.

    • Measure the signal for each concentration using the same detection method as the assay.

    • Plot the signal versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity.

3. Accuracy:

  • Objective: To assess the closeness of the measured value to the true value.

  • Protocol:

    • Spike known concentrations of the test compound into the assay matrix.

    • Measure the inhibition at each concentration and calculate the recovery.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.

4. Precision:

  • Objective: To evaluate the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of samples at low, medium, and high concentrations of the test compound on the same day, with the same operator and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different operators and/or different equipment.

  • Acceptance Criteria: The coefficient of variation (%CV) should be ≤ 15% for both repeatability and intermediate precision.

5. Robustness:

  • Objective: To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to assay parameters such as incubation time (±10%), temperature (±2°C), and pH (±0.2 units).

    • Analyze the effect of these changes on the assay results.

  • Acceptance Criteria: The results should not be significantly impacted by these minor variations, with %CV remaining within acceptable limits.

Data Presentation: A Comparative Summary of Validation Parameters
Validation ParameterAcceptance CriteriaThis compound (Biochemical Assay)Alternative Compound (Febuxostat)
Specificity Dose-dependent inhibitionConfirmedConfirmed
Linearity (R²) ≥ 0.990.9980.999
Range (µM) Defined by linearity0.1 - 1000.01 - 10
Accuracy (% Recovery) 80 - 120%95.6%102.3%
Precision (%CV) ≤ 15%Intra-assay: 5.8%Inter-assay: 8.2%Intra-assay: 4.5%Inter-assay: 7.1%
Robustness Insensitive to minor changesPassedPassed

Part 2: The Cell-Based Assay - A Physiologically Relevant Counterpart

While biochemical assays are excellent for direct target engagement, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a living cell. This approach can reveal crucial information about cell permeability, off-target effects, and engagement with the target in its native environment.

Experimental Workflow: Validating a Cell-Based Xanthine Oxidase Assay

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation cluster_2 Data Analysis A Cell Line Selection & Culture B Compound Incubation Time A->B C Substrate Concentration B->C D Specificity & Cytotoxicity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H Robustness G->H I EC50 Determination H->I J Statistical Analysis I->J

Caption: Workflow for the development and validation of a cell-based enzyme activity assay.

Key Considerations for Cell-Based Assay Validation
  • Specificity and Cytotoxicity: It is crucial to differentiate between specific inhibition of the target and general cellular toxicity. A parallel cytotoxicity assay (e.g., MTT or LDH release) must be run to ensure that the observed decrease in enzyme activity is not due to cell death.

  • Cell Permeability: A significant advantage of cell-based assays is their ability to implicitly assess a compound's ability to cross the cell membrane and reach its intracellular target.

  • Off-Target Effects: The cellular environment can reveal off-target effects that might modulate the primary target's activity, providing a more holistic view of the compound's biological profile.

Comparative Analysis: Biochemical vs. Cell-Based Assays
FeatureBiochemical AssayCell-Based Assay
Throughput HighModerate to Low
Cost LowerHigher
Physiological Relevance Lower (purified components)Higher (intact cells)
Information Provided Direct target engagement (IC50)Cellular potency (EC50), permeability, cytotoxicity
Complexity SimplerMore complex, higher variability
Best For Primary screening, SAR studiesSecondary screening, lead optimization

Conclusion: An Integrated Approach to In Vitro Assay Validation

The robust validation of in vitro assays is a non-negotiable aspect of modern drug discovery. For a novel compound like this compound, a carefully planned and executed validation strategy is essential for generating high-quality, reliable data. This guide has outlined a comprehensive approach, grounded in the authoritative ICH Q2(R1) guidelines, for validating a biochemical enzyme inhibition assay.

By comparing this with a cell-based approach, we highlight the importance of selecting the right assay for the right question. While biochemical assays provide a clear and direct measure of target interaction, cell-based assays offer a more physiologically relevant context. An integrated strategy, employing both assay formats at different stages of the drug discovery pipeline, will ultimately provide the most comprehensive understanding of a compound's therapeutic potential.

A Comparative Benchmarking Guide to 5-ethyl-1H-pyrazole-4-carboxylic Acid for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the investigational compound 5-ethyl-1H-pyrazole-4-carboxylic acid against a panel of well-characterized, clinically relevant kinase inhibitors. Given the prevalence of the pyrazole scaffold in FDA-approved kinase inhibitors, this comparative analysis is essential for elucidating the potency, selectivity, and potential therapeutic utility of this novel compound.[1][2][3][4][5]

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6][7] The pyrazole ring is a key structural motif in many successful kinase inhibitors, valued for its synthetic tractability and ability to form crucial interactions within the ATP-binding pocket of various kinases.[1][2] Several FDA-approved drugs, including Ruxolitinib, Tofacitinib, and Dasatinib, feature a pyrazole core, highlighting the therapeutic potential of this heterocyclic scaffold.[1][3][4] This guide outlines a systematic approach to evaluate this compound, a novel pyrazole derivative, against these established inhibitors to determine its specific kinase inhibition profile.

Selected Benchmark Kinase Inhibitors

For a robust comparative analysis, we have selected three commercially available, pyrazole-containing kinase inhibitors with distinct selectivity profiles:

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases JAK1 and JAK2.[8][9][10][11][12]

  • Tofacitinib: An inhibitor of JAK1 and JAK3, with some activity against JAK2.[13][14][15][16][17]

  • Dasatinib: A multi-kinase inhibitor targeting a broader range of kinases, including Abl, Src family kinases, and others.[18][19][20][21][22]

These inhibitors provide a diverse set of benchmarks, allowing for a thorough characterization of the selectivity of this compound.

Experimental Benchmarking Workflow

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical potency, selectivity profiling, and cellular target engagement. The following workflow provides a detailed roadmap for this assessment.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays IC50_Determination IC50 Determination (ADP-Glo™ Kinase Assay) Selectivity_Profiling Kinase Selectivity Profiling (Broad Kinase Panel) IC50_Determination->Selectivity_Profiling Target_Engagement Target Engagement (Cellular Thermal Shift Assay - CETSA) Selectivity_Profiling->Target_Engagement Downstream_Signaling Downstream Signaling Inhibition (Phospho-protein Western Blot) Target_Engagement->Downstream_Signaling Data_Analysis Data Analysis & Interpretation Downstream_Signaling->Data_Analysis Compound_Synthesis Compound Synthesis & Quality Control Compound_Synthesis->IC50_Determination

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

Part 1: Biochemical Potency and Selectivity

Methodology: IC50 Determination using the ADP-Glo™ Kinase Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[23][24][25][26][27]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound and the benchmark inhibitors (Ruxolitinib, Tofacitinib, Dasatinib) in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 5 µL of the kinase/substrate mixture. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism to determine the IC50 value.[28][29][30]

Comparative IC50 Data

The following table presents a template for summarizing the IC50 values obtained from the ADP-Glo™ assay. Note: The values for this compound are hypothetical and should be replaced with experimental data.

Kinase TargetThis compound (IC50, nM)Ruxolitinib (IC50, nM)Tofacitinib (IC50, nM)Dasatinib (IC50, nM)
JAK1 [Insert Experimental Data]3.31.0>10,000
JAK2 [Insert Experimental Data]2.820>10,000
JAK3 [Insert Experimental Data]4285.0>10,000
Abl [Insert Experimental Data]>10,000>10,000<1.0
Src [Insert Experimental Data]>10,000>10,000<1.0

Data for Ruxolitinib, Tofacitinib, and Dasatinib are representative values from published literature.[8][13][18][19]

Part 2: Cellular Target Engagement

Methodology: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target within a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[31][32][33][34][35]

Step-by-Step Protocol:

  • Cell Treatment: Culture an appropriate cell line (e.g., a cell line with known expression of the target kinases) and treat with either vehicle (DMSO) or varying concentrations of this compound or a benchmark inhibitor for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Mechanism of Action and Signaling Pathway Analysis

Understanding how a novel inhibitor affects downstream signaling pathways is essential for predicting its cellular effects. Based on the biochemical and cellular data, the potential impact of this compound on key signaling cascades can be inferred.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and hematopoiesis.[1][2][6][36][37] Ruxolitinib and Tofacitinib are known inhibitors of this pathway.[8][13]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Transcription Inhibitor Ruxolitinib / Tofacitinib This compound? Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Abl Kinase Signaling Pathway

The Abl tyrosine kinase is a key regulator of cell proliferation and survival, and its aberrant activation, often through the BCR-Abl fusion protein, is a driver of chronic myeloid leukemia.[38][39][40][41][42] Dasatinib is a potent inhibitor of Abl kinase.[18][19]

G Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Abl Abl Receptor_TK->Abl Activation BCR_Abl BCR-Abl Downstream Downstream Effectors (e.g., STAT5, PI3K/Akt) BCR_Abl->Downstream Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Dasatinib This compound? Inhibitor->BCR_Abl Inhibitor->Abl

Caption: The Abl kinase signaling pathway and the point of inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell growth and proliferation.[7][43][44][45]

G EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Activation Raf_MEK_ERK Raf-MEK-ERK Pathway Ras->Raf_MEK_ERK Akt_mTOR Akt-mTOR Pathway PI3K->Akt_mTOR Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation Akt_mTOR->Proliferation

Caption: A simplified overview of the EGFR signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the systematic benchmarking of this compound against established kinase inhibitors. By following the outlined experimental workflows, researchers can generate critical data on the compound's potency, selectivity, and cellular activity. The resulting comparative dataset will be instrumental in determining the therapeutic potential of this compound and will guide future optimization efforts in the pursuit of novel, effective, and selective kinase inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.